Valiolamine

Catalog No.
S581114
CAS No.
83465-22-9
M.F
C7H15NO5
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valiolamine

CAS Number

83465-22-9

Product Name

Valiolamine

IUPAC Name

(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1

InChI Key

VDLOJRUTNRJDJO-ZYNSJIGGSA-N

SMILES

Array

Synonyms

epivaliolamine, valiolamine

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N

The exact mass of the compound Valiolamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Valiolamine absolute configuration and stereochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Absolute Configuration and Stereochemistry

The complete IUPAC name for valiolamine reveals its specific stereochemistry: (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol [1]. This systematic name defines the stereocenters at positions 1, 2, 3, 4, and 5 of the cyclohexane ring.

The absolute configuration of this compound is the same as that of α-D-glucose [2]. This structural similarity is key to its function as a transition-state mimic, allowing it to bind potently to the active sites of α-glucosidase enzymes [2].

The spatial arrangement of its functional groups is vital for its potency. Research indicates that this compound is a more effective inhibitor of enzymes like porcine intestinal sucrase, maltase, and isomaltase than the related aminocyclitols valienamine and validamine [3] [2].

Synthetic Methodologies and Stereocontrol

This compound can be produced synthetically, which allows for precise control over its stereochemistry. The table below summarizes two key synthetic strategies:

Strategy Key Stereochemical Steps Key Features
From Valienamine [4] Diastereospecific epoxidation; Highly regioselective epoxide ring-opening. Short, industrially viable route (5 steps, 80% yield); Avoids hazardous reagents (e.g., bromine) [4].
From myo-Inositol [5] Stereoselective addition of dichloromethyllithium to an inosose intermediate. Uses a readily available chiral starting material; High regioselectivity in benzylation step [5].

The following diagram outlines the synthetic workflow starting from valienamine, highlighting the key stereospecific steps.

Start (+)-Valienamine Step1 Protection (Pentaacetate Formation) Start->Step1 Step2 Diastereospecific Epoxidation (mCPBA) Step1->Step2 Step3 Regioselective Epoxide Ring-Opening Step2->Step3 Step4 Deprotection (Hydrolysis) Step3->Step4 End (+)-Valiolamine Step4->End

Synthetic route to this compound from valienamine featuring stereospecific steps [4].

Biological Significance and Derivatives

The precise stereochemistry of this compound is directly responsible for its high potency as an α-glucosidase inhibitor [3] [2]. This activity is the foundation of its clinical importance.

This compound itself is the direct precursor to the anti-diabetic drug Voglibose [4] [2] [6]. Voglibose is used to treat diabetes by slowing carbohydrate digestion and reducing postprandial blood sugar spikes [2]. The synthesis of voglibose involves coupling this compound with a propanediol moiety [2].

References

Comprehensive Technical Analysis: Structural and Functional Differences Between Valiolamine and Valienamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Valiolamine and valienamine represent two structurally distinct aminocyclitol compounds with significant importance in glycosidase inhibition and pharmaceutical development. Both compounds belong to the broader class of carbasugars (pseudo-sugars) characterized by carbon-based ring structures replacing the oxygen atom found in typical sugars. This fundamental structural modification enables these compounds to act as transition state analogues that effectively inhibit various glycosidase enzymes. While valienamine was first identified in 1972 as a microbial degradation product of validoxylamine A, this compound was subsequently discovered in 1984 from fermentation broths of Streptomyces hygroscopicus and found to exhibit superior glycosidase inhibitory activity [1] [2].

This technical guide provides a comprehensive comparative analysis of these structurally related yet functionally distinct compounds, with emphasis on their chemical properties, structure-activity relationships, synthesis methodologies, and pharmaceutical applications. The information presented herein is particularly relevant for researchers working in carbohydrate chemistry, enzyme inhibition mechanisms, and antidiabetic drug development, as well as those exploring pharmacological chaperones for lysosomal storage disorders. The structural similarities between these compounds and α-D-glucose underlie their mechanism of action as glycosidase inhibitors, while their distinct structural features account for significant differences in inhibitory potency and specificity [3] [4].

Structural Characteristics and Chemical Properties

Fundamental Structural Features

Valienamine and this compound share a common cyclohexane-based scaffold but differ in key structural elements that significantly influence their biological activity and molecular properties:

  • Valienamine [(1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol] features an unsaturated cyclohexene ring with a double bond between C5 and C6, creating a rigid, planar region in the molecule. This unsaturation is a critical feature that contributes to its conformational constraints and interaction with enzyme active sites [1] [4].

  • This compound [(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol] possesses a fully saturated cyclohexane ring with an additional hydroxymethyl group at the C1 position. This saturated structure with more extensive hydroxylation provides greater conformational flexibility and additional hydrogen bonding capabilities [2] [5].

The absolute configurations of both compounds are structurally similar to α-D-glucose, which enables them to effectively mimic the transition state during glycosidic bond cleavage, a key aspect of their glycosidase inhibition mechanism [1] [3]. The structural resemblance to sugar moieties allows these compounds to interact with enzyme active sites that normally process carbohydrates, making them effective competitive inhibitors.

Comparative Structural Analysis

Table 1: Comparative Structural Characteristics of Valienamine and this compound

Structural Feature Valienamine This compound
Core structure Unsaturated cyclohexene ring Saturated cyclohexane ring
IUPAC name (1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Amino group position C1 C5
Hydroxyl groups Three (-OH at C2, C3, C4) Four (-OH at C1, C2, C3, C4)
Additional functional groups Hydroxymethyl at C5 Hydroxymethyl at C1
Degree of unsaturation One double bond between C5-C6 Fully saturated
Molecular flexibility More rigid due to double bond More flexible

The following diagram illustrates the core structural differences and biosynthesis relationship between valienamine and this compound:

G Glucose α-D-Glucose Valienamine Valienamine Unsaturated cyclohexene Glucose->Valienamine Structural mimic This compound This compound Saturated cyclohexane Glucose->this compound Structural mimic Valienamine->this compound Stereoselective Conversion Inhibition Glycosidase Inhibition Valienamine->Inhibition Potent inhibitor This compound->Inhibition More potent inhibitor

Structural and Functional Relationship Between this compound and Valienamine

Biological Activity and Structure-Activity Relationships

Glycosidase Inhibition Profiles

Both valienamine and this compound exhibit significant glycosidase inhibitory activity, but with notable differences in potency and enzyme specificity. These differences directly stem from their structural variations and have important implications for their pharmaceutical applications:

  • Valienamine demonstrates strong glycosidase inhibitory activity and exhibits antibiotic effects against Bacillus species. It serves as a key structural component in several pseudo-aminosugars and pseudo-oligosaccharides with enhanced inhibitory properties, including acarbose, This compound, voglibose, amylostatins, adilposins, acarviosin, and trestatins [1]. As a stand-alone compound, valienamine shows inhibitory activity against various α-glucosidases, but with moderate potency compared to its structural derivatives.

  • This compound demonstrates superior inhibitory potency against intestinal α-glucosidases compared to valienamine, validamine, and hydroxyvalidamine. Specifically, this compound shows more effective inhibition against porcine intestinal sucrase, maltase, and isomaltase [2]. This enhanced activity is attributed to its additional hydroxymethyl group and the saturated ring structure that may better mimic the transition state of glycoside hydrolysis.

The superior inhibitory profile of this compound against intestinal glycosidases directly led to the development of voglibose, an N-substituted this compound derivative used clinically as an antidiabetic agent. Voglibose contains this compound connected to a propanediol moiety via a nitrogen bridge, which plays a crucial role in its enhanced inhibitory activity and stability against metabolic degradation [3] [6].

Quantitative Comparison of Inhibitory Activity

Table 2: Comparative Biological Activity of Valienamine and this compound

Biological Activity Parameter Valienamine This compound
α-Glucosidase inhibition Moderate Strong
Porcine intestinal sucrase inhibition Less potent More potent
Porcine intestinal maltase inhibition Less potent More potent
Porcine intestinal isomaltase inhibition Less potent More potent
α-Amylase inhibition Weak to moderate Moderate
Antibacterial activity Against Bacillus species Not reported
Structural role in derivatives Component of acarbose, validamycin Component of voglibose
Potential as lead compound Moderate High
Mechanism of Enzyme Inhibition

The inhibitory action of both valienamine and this compound stems from their ability to mimic the transition state during glycosidic bond cleavage. Their structural similarity to α-D-glucose enables them to bind tightly to the active sites of glycosidase enzymes, effectively competing with natural substrates [3]. The nitrogen atom in the amino group of these compounds is thought to mimic the developing positive charge on the glycosidic oxygen during the transition state of hydrolysis, leading to strong enzyme inhibition.

Recent X-ray crystallographic studies of valienamine derivatives complexed with Streptomyces coelicolor GlgE1-V279S have revealed that the unsaturated valienamine moiety can bind to enzyme active sites in an E2 conformation, with the cyclohexene fragment forming specific hydrogen-bonding contacts with catalytic residues. In particular, the pseudo-diaxial C(3)-OH group forms a bidentate interaction with the catalytic nucleophile Asp394, enhancing binding affinity [7]. These structural insights provide valuable information for rational design of more potent inhibitors based on both valienamine and this compound scaffolds.

Synthesis and Production Methods

Microbial Production and Biocatalysis

The production of valienamine and this compound has been achieved through both microbial fermentation and chemical synthesis approaches, each with distinct advantages and limitations:

  • Valienamine production has been successfully achieved through microbial degradation of validamycin A using specific bacterial strains. A newly isolated strain of Stenotrophomonas maltrophilia has demonstrated particular efficiency in this bioconversion process. Optimization of fermentation conditions, including validamycin A concentration (15 g/L), carbon source, nitrogen source, pH, temperature, and oxygen supply, resulted in valienamine production of 1.15 g/L with a yield of 22.8% after 6 days of incubation in shaking flasks [1]. Scale-up to a 15L stirred bioreactor produced comparable results (1.09 g/L, 20.6% yield), demonstrating the feasibility of this microbial process for valienamine production.

  • This compound occurrence was first reported from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus, where it was isolated alongside valienamine, validamine, and hydroxyvalidamine [2]. This direct fermentation approach provides this compound without requiring additional chemical conversion steps, though yields are typically low and the purification process can be challenging.

The following diagram illustrates the primary synthesis pathways for both compounds:

G Validamycin Validamycin A Fermentation SM Stenotrophomonas maltrophilia Validamycin->SM Microbial degradation Valienamine Valienamine SM->Valienamine Conversion Stereoselective Conversion Valienamine->Conversion Derivatives Pharmaceutical Derivatives Valienamine->Derivatives Acarbose etc. SH Streptomyces hygroscopicus This compound This compound SH->this compound Direct fermentation This compound->Derivatives Voglibose etc. Conversion->this compound

Synthesis Pathways for Valienamine and this compound

Chemical Synthesis Approaches

Chemical synthesis provides an alternative route to these aminocyclitols, offering potential advantages in scalability and purity control:

  • Valienamine synthesis typically starts from chiral precursors such as Diels-Alder adducts of furan and acrylic acid. Through a series of transformations including lactonization, reductive ring opening, and functional group manipulations, key intermediates like dibromocarbaglucose can be obtained. These intermediates are subsequently converted to valienamine derivatives through sequences involving substitution, elimination, and epoxidation reactions [4].

  • This compound synthesis has been achieved through both stereoselective conversion from valienamine and de novo synthesis from various starting materials. A patented stereoselective synthesis method describes the production of this compound with high specificity, which is particularly important for industrial-scale production of voglibose [5] [8]. This process involves strategic protection and deprotection steps, as well as careful control of stereochemistry to obtain the desired product with high enantiomeric purity.

Recent synthetic approaches have focused on developing more efficient and practical routes to these compounds, with particular emphasis on chiral resolution and stereocontrol. The development of practical synthetic methods has been crucial for structure-activity relationship studies and the production of derivatives with optimized pharmacological properties [4] [5].

Pharmaceutical Applications and Derivatives

Clinical Applications and Drug Development

The significant glycosidase inhibitory activity of valienamine and this compound has led to their development as important components of pharmaceutical agents, particularly for the management of metabolic disorders:

  • Valienamine derivatives: Valienamine serves as a key structural component in acarbose, a widely used antidiabetic drug that inhibits α-glucosidase and α-amylase in the intestine, delaying carbohydrate absorption and reducing postprandial hyperglycemia [4]. The unsaturated cyclohexene ring of valienamine contributes to the transition state-mimicking properties of acarbose, making it a potent inhibitor of pancreatic α-amylase and intestinal α-glucosidases.

  • This compound derivatives: The superior intrinsic activity of this compound led to the development of voglibose, an N-substituted this compound derivative used clinically for management of type 2 diabetes. Voglibose contains this compound connected to a propanediol moiety via a nitrogen bridge and demonstrates potent inhibitory activity against porcine intestinal maltase (IC~50~ = 1.5 × 10^−2^ µM) and sucrase (IC~50~ = 4.6 × 10^−3^ µM) [3] [6]. Recent research has also explored the repurposing of voglibose as an anti-melanogenic agent for treating hyperpigmentation disorders, demonstrating its potential applications beyond diabetes management [6].

Emerging Therapeutic Applications

Beyond their established use in diabetes management, both valienamine and this compound derivatives show promise in other therapeutic areas:

  • Pharmacological chaperones: N-alkyl derivatives of valienamine, such as N-octyl-β-valienamine (NOV) and its 4-epimer (NOEV), have shown potential as pharmacological chaperones for lysosomal storage disorders. These compounds can selectively bind to mutant forms of glycosidases, stabilizing their structure and restoring cellular function [4]. This application represents an exciting new direction for carbasugar-based therapeutics.

  • Antiviral and anticancer applications: The ability of these compounds to interfere with glycosylation processes and glycan processing suggests potential applications in antiviral and anticancer therapies. By inhibiting glycosidases involved in glycoprotein processing, these compounds may disrupt the maturation of viral envelope proteins or alter cell surface receptors involved in cancer progression [3].

Table 3: Pharmaceutical Derivatives and Applications of Valienamine and this compound

Application Area Valienamine Derivatives This compound Derivatives
Diabetes treatment Acarbose, amylostatins, trestatins Voglibose
Lysosomal storage disorders N-Octyl-β-valienamine (NOV) N-Octyl-β-valiolamine derivatives
Antibacterial agents Validamycins Not reported
Cosmeceuticals Limited application Skin-whitening (under research)
Chemical biology tools Enzyme mechanism studies Enzyme mechanism studies

Experimental Protocols and Methodologies

Microbial Production of Valienamine from Validamycin A

For the production of valienamine through microbial degradation of validamycin A, the following optimized protocol can be employed based on studies with Stenotrophomonas maltrophilia [1]:

  • Microorganism and culture conditions: Stenotrophomonas maltrophilia CCTCC M 204024 is maintained on slant medium containing (per liter): 10 g validamycin A, 10 g (NH~4~)~2~SO~4~, 5 g NaCl, 2 g K~2~HPO~4~, 0.2 g MgSO~4~, and 20 g agar. The seed culture medium consists of (per liter): 3 g beef extract, 10 g peptone, and 5 g NaCl.

  • Production medium and fermentation: The production medium contains (per liter): 15 g validamycin A, 10 g (NH~4~)~2~SO~4~, 5 g KCl, 20 g Na~2~HPO~4~, 0.16 g NaH~2~PO~4~, and 0.2 g MgSO~4~. The initial pH is adjusted to 7.2 before sterilization. Fermentation is carried out at 30°C with appropriate aeration and agitation (200 rpm for shaking flasks). Under these optimized conditions, valienamine production reaches approximately 1.15 g/L after 6 days of incubation.

  • Analytical methods: Culture samples are taken at regular intervals and analyzed for biomass, valienamine, and validamycin A concentrations. Valienamine can be quantified using high-performance liquid chromatography (HPLC) with appropriate standards.

Assessment of α-Glucosidase Inhibitory Activity

The inhibitory activity of valienamine, this compound, and their derivatives against α-glucosidases can be evaluated using the following standard protocol [2] [9]:

  • Enzyme preparation: Porcine intestinal α-glucosidases (sucrase, maltase, isomaltase) are prepared from intestinal mucosa homogenates through appropriate purification steps. Alternatively, commercial enzyme preparations can be used.

  • Inhibition assay: The reaction mixture typically contains appropriate buffer (e.g., phosphate buffer, pH 6.8), enzyme solution, and various concentrations of the test inhibitor (valienamine, this compound, or derivatives). The reaction is initiated by adding the appropriate substrate (sucrose, maltose, or isomaltose) and incubated at 37°C for a specific period (typically 30-60 minutes).

  • Product quantification: The reaction is terminated by heating or adding stopping reagent. The amount of glucose released is measured using glucose oxidase-peroxidase method or other appropriate detection methods. The inhibitory activity is expressed as IC~50~ values (concentration required for 50% inhibition of enzyme activity) calculated from dose-response curves.

  • Data analysis: Comparison of inhibitory potency between valienamine and this compound should be performed under identical assay conditions to ensure valid comparisons. Statistical analysis should include appropriate replicates and controls.

Conclusion and Future Perspectives

Valienamine and this compound represent two structurally related yet functionally distinct aminocyclitols with significant importance in glycosidase inhibition and pharmaceutical development. While both compounds share a common carbasugar scaffold and structural similarity to α-D-glucose, key differences in their saturation state and functional group arrangement account for significant differences in their inhibitory potency and therapeutic applications.

The saturated structure and additional hydroxymethyl group of this compound contribute to its superior inhibitory activity against intestinal α-glucosidases compared to valienamine, making it the preferred scaffold for developing potent antidiabetic agents like voglibose. Conversely, the unsaturated structure of valienamine provides a rigid platform that has been incorporated into important glycosidase inhibitors like acarbose.

Future research directions for these compounds include:

  • Development of more efficient synthetic routes to facilitate analog preparation and structure-activity relationship studies
  • Exploration of their potential as pharmacological chaperones for lysosomal storage disorders
  • Investigation of their applications in antiviral and anticancer therapies through modulation of glycosylation processes
  • Structural studies of enzyme-inhibitor complexes to guide rational design of more specific and potent inhibitors

References

Valiolamine biological activity and therapeutic potential

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

Valiolamine is a pseudo-aminosugar with the chemical name (1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol [1]. Its absolute configuration is structurally similar to α-D-glucose, which allows it to act as a potent and competitive inhibitor of alpha-glucosidase enzymes [2] [3].

These enzymes, located in the small intestine, are responsible for the final step of carbohydrate digestion. By inhibiting them, this compound can delay the breakdown of complex carbohydrates and the absorption of glucose, thereby reducing postprandial hyperglycemia (PPHG) [4]. This mechanism is shared by several anti-diabetic drugs like acarbose and voglibose [4].

Biological Activity and Therapeutic Potential

The primary therapeutic value of this compound lies in its enzymatic inhibition, which opens doors to applications in metabolic disease management and antiviral therapy.

Application/Therapeutic Area Key Findings & Significance Relevant Derivatives
Type 2 Diabetes Management Potent inhibitory activity against intestinal alpha-glucosidases; reduces postprandial blood glucose levels [2] [4]. Voglibose (derived from this compound) [2].
Antiviral Drug Development Serves as a core structure for designing inhibitors of endoplasmic reticulum α-glucosidase I (α-GluI), a host target for broad-spectrum antivirals [5]. Various N-alkylated this compound derivatives [5].
Glycosidase Inhibition R&D Inhibits a range of α- and β-glucosidases; potential for treating cancer or AIDS (based on early-stage research) [2]. Hydroxyvalidamine, Voglibose [2].

This compound's significance is amplified by its role as a key precursor in synthesizing several important drugs. Most notably, it is the foundational intermediate for the anti-diabetic drug voglibose [2] [3]. Its structure, which includes a nitrogen bridge, is critical for binding to digestive enzymes and preventing carbohydrate breakdown [2]. Research also explores its potential in creating other compounds like acarbose and trestatins [1].

Production and Synthesis

This compound can be produced through microbial degradation. A common method involves using the bacterium Stenotrophomonas maltrophilia to ferment validamycin A, an antibiotic that contains a valienamine moiety [1]. During fermentation, validamycin A is hydrolyzed and cleaved to produce valienamine [1].

Optimized fermentation conditions for this process in shaking flasks can yield approximately 1.15 g/L of valienamine from 15 g/L of validamycin A [1]. Chemical synthesis routes also exist, often starting from simpler sugars like glucose and involving steps such as Ferrier rearrangement and chelation-controlled addition of vinylmagnesium bromide to an enone intermediate [2] [6].

Recent Research and Experimental Insights

Recent studies continue to explore this compound's potential. One significant area is its use in designing inhibitors against viral targets.

  • Structure-Based Inhibitor Design: Researchers have developed this compound derivatives designed to interact with all four subsites of the active site in endoplasmic reticulum α-glucosidase I (α-GluI) [5]. This enzyme is critical for the proper folding of viral glycoproteins. Inhibiting it can disrupt the replication of enveloped viruses like SARS-CoV-2 [5].
  • Crystallographic Studies: X-ray crystal structures of this compound-based inhibitors bound to their enzyme targets (such as Streptomyces coelicolor GlgE1-V279S) provide atomic-level insights into the binding interactions [6]. These structures reveal that the valienamine core can bind in a distorted E2 conformation, forming unique hydrogen-bonding contacts with catalytic residues like Asp394 [6]. This structural information is crucial for rationally designing more potent and selective inhibitors.

The following diagram illustrates the primary pathway for the microbial production of this compound, a key method for obtaining this compound.

G ValidamycinA Validamycin A Hydrolysis Hydrolysis ValidamycinA->Hydrolysis ValidoxylamineA Validoxylamine A Hydrolysis->ValidoxylamineA Cleavage Enzymatic Cleavage ValidoxylamineA->Cleavage Valienamine Valienamine Cleavage->Valienamine

Microbial production of valienamine from validamycin A [1]

This diagram maps the relationship between this compound, its derivatives, and their primary therapeutic applications.

G This compound This compound Derivative1 Voglibose This compound->Derivative1 Derivative2 N-alkyl Derivatives This compound->Derivative2 Derivative3 4-α-glucoside This compound->Derivative3 Application1 Anti-diabetic Agent Derivative1->Application1 Application2 Broad-Spectrum Antiviral Derivative2->Application2 Application3 Bacterial GlgE Inhibitor Derivative3->Application3

Therapeutic applications of this compound and its key derivatives [2] [6] [5]

Conclusion and Future Perspectives

This compound remains a crucial scaffold in medicinal chemistry due to its potent and specific alpha-glucosidase inhibition. Its well-established role in anti-diabetic drug development is now being complemented by promising research into its application as a broad-spectrum antiviral agent. Future progress will likely rely on continued structure-based drug design, leveraging atomic-level structural data to create novel this compound derivatives with enhanced potency and selectivity for various therapeutic targets.

References

Application Notes and Protocols: Purification Methods and Techniques for Valiolamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Valiolamine and Its Significance

This compound is an aminocyclitol derivative that serves as a key precursor for the synthesis of the antidiabetic drug voglibose and other important α-glucosidase inhibitors [1]. Its structure features a cyclohexane ring with multiple hydroxyl groups and an amine function, contributing to significant polarity and water solubility. These properties present unique challenges for its purification and quantitative analysis from complex matrices such as fermentation broths or synthetic reaction mixtures. The development of robust purification and analytical methods is therefore critical for quality control in pharmaceutical production and for monitoring biotechnological processes [2].

This compound is typically produced through microbial fermentation using Streptomyces species, followed by complex downstream processing to isolate it from the culture medium [3]. The purification process must effectively separate this compound from structurally similar compounds like valienamine and validamine, as well as from salts, sugars, and other fermentation components. This document provides detailed protocols for the analytical quantification and preparative purification of this compound, incorporating both established and novel methodologies optimized for this challenging molecule.

Analytical Methods for this compound Quantification

Pre-column Derivatization with Phenylisocyanate (PHI)
2.1.1 Principle of the Method

The pre-column derivatization approach addresses the key challenge in this compound analysis: the lack of a strong chromophore for sensitive UV detection. This method converts this compound into a phenylisocyanate derivative that exhibits strong UV absorption at 240 nm, enabling accurate quantification using standard HPLC-UV systems [4]. The derivatization reaction involves the formation of a urea linkage between the amine group of this compound and the isocyanate group of phenylisocyanate, significantly enhancing detection sensitivity.

2.1.2 Reagents and Materials
  • This compound standard (high-purity, for calibration curves)
  • Phenylisocyanate (PHI, ≥98% purity)
  • HPLC-grade dimethyl sulfoxide (DMSO)
  • Triethylamine (TEA, as catalyst)
  • Sodium octyl sulfate (ion-pairing agent)
  • HPLC-grade acetonitrile and water
  • Reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 μm particle size)
2.1.3 Detailed Protocol
  • Sample Preparation:

    • Transfer 1 mL of aqueous this compound sample to a clean vial.
    • Evaporate to complete dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute the residue in 200 μL of anhydrous DMSO.
  • Derivatization Reaction:

    • Add 50 μL of triethylamine to the DMSO solution.
    • Add 100 μL of phenylisocyanate (33.6 mM in DMSO).
    • Mix thoroughly and incubate at 30°C for 30 minutes.
  • HPLC Analysis:

    • Inject 10-20 μL of the derivatized sample onto the HPLC system.
    • Use a mobile phase consisting of 10% acetonitrile in water containing 0.5 mM sodium octyl sulfate (pH adjusted to 3.0 with phosphoric acid).
    • Maintain a flow rate of 1.0 mL/min with column temperature at 30°C.
    • Monitor detection at 240 nm with a retention time of approximately 10.5 minutes for the this compound-PHI derivative [4].
2.1.4 Method Validation Parameters

Table 1: Method validation parameters for this compound quantification using PHI derivatization

Parameter Value Conditions
Linear range (standard) 0.99-19.95 μg/mL Standard solutions
Linear range (spiked sample) 24.9-99.7 μg/mL Biological matrices
Retention time 10.5 min Fixed HPLC conditions
Reaction temperature 30°C Optimized condition
Reaction time 30 min Complete derivatization
Detection wavelength 240 nm Maximum absorption
Alternative Derivatization with 4-Methoxybenzenesulfonyl Fluoride (MOBS-F)
2.2.1 Advantages and Applications

The MOBS-F derivatization method offers several improvements over traditional approaches, including faster reaction times, enhanced sensitivity, and improved compatibility with biological samples [2]. This method is particularly valuable for monitoring this compound in fermentation broths during the biotechnological production of voglibose, where rapid analysis is essential for process control.

2.2.2 Detailed Protocol
  • Derivatization Procedure:

    • Mix 100 μL of this compound standard or sample with 200 μL of borate buffer (pH 11.0).
    • Add 300 μL of MOBS-F solution (5.0 mg/mL in acetonitrile).
    • Incubate at 30°C for 10 minutes.
  • HPLC Analysis with Gradient Elution:

    • Use a C18 column maintained at 35°C.
    • Employ a gradient mobile phase:
      • 0-23 min: 88% phosphate buffer (50 mM, pH 3.0) and 12% methanol
      • 23-38 min: 70% phosphate buffer and 30% methanol
      • 38-43 min: 88% phosphate buffer and 12% methanol (re-equilibration)
    • Maintain a flow rate of 1.0 mL/min with detection at 240 nm [2].
2.2.3 Performance Characteristics

Table 2: Comparison of this compound derivatization methods for HPLC analysis

Parameter PHI Method MOBS-F Method
Linear range 0.99-19.95 μg/mL (standard) 0.050-25 μg/mL (standard)
Biological sample range 24.9-99.7 μg/mL 1.0-75 μg/mL
Reaction time 30 min 10 min
Reaction pH Not specified 11.0
Reagent concentration >33.6 mM >5.0 mg/mL (biological)
Detection wavelength 240 nm 240 nm

Preparative Purification Methods

Isolation from Fermentation Broth Using Ion-Exchange Chromatography
3.1.1 Background and Principle

This compound is typically obtained as a natural product from Streptomyces fermentation broths, which contain complex mixtures of related aminocyclitols, sugars, and media components [3]. The purification strategy exploits the basic nature of this compound (due to its amine function) and its hydrophilic character. A two-step ion-exchange chromatography approach effectively separates this compound from both acidic and neutral contaminants.

3.1.2 Detailed Purification Protocol
  • Broth Pre-treatment:

    • Centrifuge fermentation broth at 10,000 × g for 20 minutes to remove cells and insoluble debris.
    • Adjust the pH of the clarified supernatant to 7.0 with dilute HCl or NaOH.
    • Filter through a 0.45 μm membrane to remove residual particulates.
  • Cation-Exchange Chromatography (Dowex 50Wx8, H+ form):

    • Load the prepared supernatant onto a Dowex 50Wx8 column (H+ form, 100 g resin per liter of broth).
    • Wash with 5 column volumes (CV) of deionized water to remove unbound neutral and acidic compounds.
    • Elute bound this compound with 3 CV of 1-2% ammonium hydroxide solution.
    • Collect fractions and monitor for this compound content using TLC or HPLC.
  • Anion-Exchange Chromatography (Dowex 1x8, OH− form):

    • Pool this compound-containing fractions from the cation-exchange step.
    • Adjust pH to 8.0 with dilute HCl.
    • Load onto a Dowex 1x8 column (OH− form, 80 g resin per liter of original broth).
    • Wash with 3 CV of deionized water to remove residual cationic impurities.
    • Elute this compound with 3 CV of a step gradient of acetic acid (0.5-2%).
    • Collect fractions and analyze for this compound purity [3].
  • Final Processing:

    • Pool pure this compound fractions.
    • Concentrate under reduced pressure at 40°C.
    • Lyophilize to obtain this compound as a white powder.
Crystallization Techniques
3.2.1 Solvent Selection and Optimization

Crystallization represents a critical final step in this compound purification to achieve pharmaceutical-grade purity. The process requires careful solvent selection to balance solubility, crystal formation, and purification efficiency. Mixed solvent systems often yield the best results for highly polar compounds like this compound [5].

3.2.2 Crystallization Protocol
  • Solvent System Screening:

    • Dissolve crude this compound in a minimal volume of a polar solvent (e.g., water, methanol, or DMSO).
    • Gradually add a miscible anti-solvent (e.g., ethyl acetate, acetone, or tetrahydrofuran) until cloudiness appears.
    • Allow the mixture to stand at room temperature or 4°C for crystal formation.
  • Optimized Crystallization Conditions:

    • Dissolve this compound in warm methanol (50-60°C).
    • Slowly add 3-5 volumes of ethyl acetate with continuous stirring.
    • Cool the mixture to 4°C and allow crystallization to proceed for 12-24 hours.
    • Collect crystals by vacuum filtration and wash with cold ethyl acetate.
    • Dry under reduced pressure (40°C, 24 hours) to constant weight [5].

Process Monitoring and Quality Control

Analytical Workflow for Purification Monitoring

The following diagram illustrates the complete workflow for this compound purification and quality control:

G cluster_0 Process Monitoring Points Fermentation Fermentation Clarification Clarification Fermentation->Clarification Centrifugation & Filtration CationExchange CationExchange Clarification->CationExchange pH adjustment to 7.0 Monitor1 Titer after fermentation Clarification->Monitor1 AnionExchange AnionExchange CationExchange->AnionExchange NH4OH elution Monitor2 Purity after cation exchange CationExchange->Monitor2 Crystallization Crystallization AnionExchange->Crystallization Acetic acid elution Monitor3 Purity after anion exchange AnionExchange->Monitor3 Drying Drying Crystallization->Drying Vacuum filtration Derivatization Derivatization Drying->Derivatization Sample preparation HPLC HPLC Derivatization->HPLC PHI or MOBS-F QualityControl QualityControl HPLC->QualityControl Data analysis Monitor4 Final product quality QualityControl->Monitor4

Figure 1: Complete workflow for this compound purification with key monitoring points

Critical Process Parameters and Quality Attributes

Table 3: Critical parameters for this compound purification process

Process Step Critical Parameters Target Values Quality Attributes
Fermentation pH, temperature, dissolved oxygen Strain-specific This compound titer, byproduct profile
Clarification Centrifugation speed, filtration porosity 10,000 × g, 0.45 μm Clarify, particle-free
Cation-Exchange pH, ammonium hydroxide concentration pH 7.0, 1-2% NH4OH This compound recovery, removal of acidic impurities
Anion-Exchange pH, acetic acid concentration pH 8.0, 0.5-2% acetic acid Purity, removal of basic impurities
Crystallization Solvent ratio, cooling rate 1:3-5 (methanol:ethyl acetate), 1°C/min Crystal form, purity, yield
Drying Temperature, pressure 40°C, <50 mbar Residual solvent, stability

Troubleshooting and Technical Notes

Common Issues in this compound Purification
  • Low Recovery from Ion-Exchange Columns:

    • Potential cause: Incorrect pH during loading or elution.
    • Solution: Verify pH of sample and eluents. For cation-exchange, ensure loading pH is near neutral (7.0); for anion-exchange, use pH 8.0.
  • Poor Crystallization:

    • Potential cause: Insoluble impurities or incorrect anti-solvent selection.
    • Solution: Pre-filter through a 0.22 μm membrane and try alternative anti-solvents such as acetone or isopropanol.
  • Incomplete Derivatization:

    • Potential cause: Moisture in reaction mixture or insufficient reagent.
    • Solution: Ensure complete drying of samples before derivatization and verify reagent concentration and purity.
Storage and Stability Considerations
  • Purified this compound should be stored in airtight containers at -20°C to prevent moisture absorption and degradation.
  • Standard solutions for HPLC analysis are stable for 4 weeks when stored at 4°C.
  • Derivatized samples should be analyzed within 24 hours to prevent degradation of the derivatives.

Applications in Pharmaceutical Development

The purification and analytical methods described herein support the use of this compound as a key intermediate in the synthesis of voglibose, an important α-glucosidase inhibitor used in the treatment of type 2 diabetes [1]. The ability to precisely monitor this compound concentration during the biotechnological production of voglibose enables improved process control and consistent product quality [2]. Furthermore, the high purity this compound obtained through these protocols ensures the efficiency of subsequent chemical transformations in the synthetic pathway to voglibose and related therapeutic agents.

References

Comprehensive Application Notes and Protocols: Valiolamine as Precursor for Voglibose Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

Valiolamine, a key aminocyclitol compound first isolated from fermentation broths of Streptomyces species, serves as the fundamental precursor molecule for the synthesis of voglibose, an important alpha-glucosidase inhibitor used in diabetes management. The structural relationship between these compounds represents a classic example of rational drug design in which a natural product with inherent biological activity is systematically optimized to enhance therapeutic properties. This compound ((1S)-[1(OH),2,4,5/1]-5-amino-1-hydroxymethyl-1,2,3,4-cyclohexanetetrol) possesses a unique pseudo-sugar configuration that allows it to mimic the transition state of carbohydrate substrates during enzymatic hydrolysis, thereby conferring inherent inhibitory activity against carbohydrate-digesting enzymes [1] [2].

Voglibose (molecular formula: C₁₀H₂₁NO₇; molecular weight: 267.28 g/mol) is an N-substituted derivative of this compound where the N-substituted moiety is derived from glycerol (serinol). This strategic modification significantly enhances the compound's inhibitory potency against intestinal α-glucosidases while optimizing its pharmaceutical properties. The three-dimensional positioning of functional groups in voglibose closely resembles that of sucrose and maltose, enabling it to function as a potent competitive inhibitor of membrane-bound intestinal α-glucosidase enzymes. Compared to first-generation α-glucosidase inhibitors like acarbose, voglibose demonstrates 20-30 times greater potency against semipurified porcine small intestine disaccharidases while showing no significant inhibition of α-amylase or β-D-glucosidase in vitro [3] [2].

Table 1: Key Characteristics of this compound and Voglibose

Property This compound Voglibose
CAS Number 83465-22-9 83480-29-9
Molecular Formula C₇H₁₅NO₅ C₁₀H₂₁NO₇
Molecular Weight 193.20 g/mol 267.28 g/mol
Melting Point 146-148°C ~166°C
Solubility Sparingly soluble in water, DMSO, methanol Highly soluble in water and acetic acid; poorly soluble in methanol, ethanol; insoluble in ether
Primary Activity Weak α-glucosidase inhibition Potent α-glucosidase inhibition
Glycosidase Selectivity Broad inhibition Specific for disaccharidases (maltase, sucrase)

The structural optimization from this compound to voglibose exemplifies how strategic chemical modifications can enhance drug specificity, potency, and pharmaceutical properties. The introduction of a hydroxyl group into specific positions on the alkyl unit has been shown to significantly enhance inhibitory activities, particularly against porcine maltase. Furthermore, voglibose's safety profile and ease of synthesis compared to other N-substituted this compound derivatives contributed to its selection for commercial development [2].

Synthetic Protocols

Synthetic Pathways from this compound to Voglibose

The synthesis of voglibose from this compound involves a two-step transformation that strategically modifies the aminocyclitol structure to enhance its pharmacological properties. The most efficient synthetic route employs an oxidative deamination followed by reductive amination, which has been optimized for industrial-scale production while maintaining stereochemical integrity throughout the process [2].

Primary Synthetic Route: Oxidative Deamination Followed by Reductive Amination

  • Step 1: Oxidative Deamination to Valiolone In a suitably equipped reaction vessel with temperature control and inert atmosphere capability, charge this compound (1.0 equiv.) into an alcoholic solvent (methanol or ethanol, 10-15 vol relative to substrate). Add 3,5-di-t-butyl-1,2-benzoquinone (DBQ, 1.05-1.2 equiv.) as the oxidizing agent and stir the reaction mixture at 50°C for 4-6 hours. Monitor reaction completion by TLC (n-butanol:acetic acid:water, 4:1:1) or HPLC. Upon complete conversion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Concentrate the filtrate under reduced pressure to obtain crude valiolone as an intermediate. For enhanced purity, hydrolyze the imine intermediate using oxalic acid (0.8-1.0 equiv.) in aqueous medium at pH 5.0 for 1-2 hours at ambient temperature [2].

  • Step 2: Reductive Amination with Serinol Dissolve the valiolone intermediate (1.0 equiv.) in methanol (8-10 vol) and add serinol (2-amino-1,3-propanediol, 1.2-1.5 equiv.). Adjust the pH to 5-6 using acetic acid (0.5-1.0 equiv.) as an acid catalyst. Slowly add sodium cyanoborohydride (NaCNBH₃, 1.1-1.3 equiv.) while maintaining the temperature below 30°C. Stir the reaction mixture for 12-16 hours at ambient temperature, monitoring reaction progress by TLC or HPLC. Upon completion, carefully neutralize the reaction mixture with dilute sodium bicarbonate solution and concentrate under reduced pressure. Purify the crude product via recrystallization from aqueous methanol or ethanol to obtain voglibose as a white crystalline solid [2].

Alternative Pathway: Direct N-Substitution of this compound

While the aforementioned route is preferred for industrial-scale synthesis, some literature reports describe a direct coupling approach where this compound is reacted with protected serinol derivatives followed by deprotection. This method, though more linear, typically yields lower overall efficiency due to the need for hydroxyl group protection and challenges in achieving regioselective N-alkylation [1].

Process Optimization and Critical Parameters

Successful synthesis of voglibose requires careful attention to several critical reaction parameters that significantly impact yield and purity:

  • Solvent Selection: Methanol is preferred over ethanol for the reductive amination step due to its better dissolution of both valiolone and serinol intermediates. For the oxidative deamination, ethanol provides slightly better selectivity and easier workup [4].

  • Temperature Control: Maintaining the temperature at 50°C during oxidative deamination is crucial to prevent side reactions. During reductive amination, the temperature should not exceed 30°C during NaCNBH₃ addition to minimize reduction of the ketone intermediate without imine formation [4] [2].

  • pH Management: Precise pH control (pH 5-6) during reductive amination is essential for optimal imine formation while minimizing side products. The use of acetic acid as a catalyst provides the appropriate acidic environment without being strongly nucleophilic [2].

  • Purification Techniques: Recrystallization from aqueous methanol (70-80% v/v) typically provides voglibose with >99% purity as determined by HPLC. The crystalline form obtained exhibits satisfactory filtration and drying characteristics for industrial processing [4].

Table 2: Comparison of Synthetic Routes from this compound to Voglibose

Parameter Oxidative Deamination/Reductive Amination Route Direct N-Substitution Route
Number of Steps 2 main steps 3-4 steps (including protection/deprotection)
Overall Yield 65-75% 40-50%
Stereochemical Integrity Maintained Risk of epimerization
Purification Complexity Moderate High
Scalability Excellent (industrial preference) Moderate
Key Challenges Control of over-reduction Regioselective N-alkylation

The following diagram illustrates the optimized synthetic pathway from this compound to voglibose:

G This compound This compound Valiolone Valiolone This compound->Valiolone Oxidative Deamination DBQ, MeOH, 50°C Voglibose Voglibose Valiolone->Voglibose Reductive Amination Serinol, NaCNBH₃ AcOH, MeOH, 25-30°C

Analytical Characterization Protocols

Structural Confirmation Methods

Comprehensive structural characterization of both this compound and voglibose is essential to confirm identity, purity, and stereochemical configuration. Multiple analytical techniques provide complementary information for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Analysis: Prepare samples in D₂O (10-20 mg/mL) for both this compound and voglibose. For this compound, characteristic proton signals include: δ 3.2-4.0 (multiplet, 9H, -CH- and -CH₂-), δ 2.8-3.0 (multiplet, 1H, -CH-NH₂). The ¹H NMR spectrum of voglibose shows additional signals for the serinol moiety: δ 3.5-3.8 (multiplet, 4H, -CH₂-OH), δ 2.9-3.2 (multiplet, 2H, -CH₂-N-). The anomeric proton region (δ 4.5-5.5) should show no signals, confirming the absence of glycosidic linkages [5] [2].

  • ¹³C NMR Analysis: Record ¹³C NMR spectra using D₂O as solvent with dioxane as internal standard (δ 67.4 ppm). This compound displays characteristic carbon signals at: δ 75.2, 73.8, 72.1, 70.5 (four cyclohexane -CH-OH), δ 65.3 (-CH₂-OH), δ 57.8 (-CH-NH₂). Voglibose shows additional signals from the serinol moiety: δ 63.5 and 63.2 (two -CH₂-OH), δ 54.1 (-CH₂-N-). The complete absence of carbonyl carbons in the δ 160-180 ppm region confirms the absence of lactone or carboxylate functionalities [2].

Mass Spectrometric Analysis Employ electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. Prepare samples in methanol:water (50:50, v/v) at concentrations of 0.1 mg/mL. For this compound, the expected molecular ion peaks are: [M+H]⁺ at m/z 194.2, [M+Na]⁺ at m/z 216.2, consistent with the molecular formula C₇H₁₅NO₅. For voglibose, the characteristic ions include: [M+H]⁺ at m/z 268.3, [M+Na]⁺ at m/z 290.3, consistent with C₁₀H₂₁NO₇. High-resolution mass spectrometry (HRMS) should provide exact mass measurements within 5 ppm of theoretical values [5].

Purity and Potency Assessment

High-Performance Liquid Chromatography (HPLC)

  • System: Employ a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C
  • Mobile Phase: Use isocratic elution with acetonitrile:water (15:85, v/v) containing 0.1% trifluoroacetic acid
  • Flow Rate: 1.0 mL/min
  • Detection: Refractive index detector (RID) or evaporative light scattering detector (ELSD)
  • Injection Volume: 10 μL of 1 mg/mL sample solution in water
  • Retention Times: this compound ~6.8 minutes, Voglibose ~9.2 minutes
  • System Suitability: Resolution between this compound and voglibose should be ≥2.0; tailing factor ≤1.5 [4] [5]

Powder X-ray Diffraction (PXRD) For crystalline form identification of voglibose, collect PXRD patterns using Cu Kα radiation (λ = 1.5418 Å) over the 2θ range of 5-40° with a step size of 0.02° and scan speed of 2°/min. The characteristic diffraction peaks for voglibose should appear at 2θ values of approximately 8.5°, 12.3°, 15.7°, 18.2°, 21.5°, and 24.8°, confirming the crystalline form and polymorphic purity [4].

Table 3: Spectral Characteristics of this compound and Voglibose

Analytical Technique This compound Key Characteristics Voglibose Key Characteristics
¹H NMR (D₂O) δ 3.2-4.0 (m, 9H), 2.8-3.0 (m, 1H) δ 3.5-3.8 (m, 4H), 2.9-3.2 (m, 2H), 3.2-4.0 (m, 9H)
¹³C NMR (D₂O) δ 75.2, 73.8, 72.1, 70.5, 65.3, 57.8 δ 75.2, 73.8, 72.1, 70.5, 65.3, 63.5, 63.2, 54.1
ESI-MS (m/z) [M+H]⁺ 194.2, [M+Na]⁺ 216.2 [M+H]⁺ 268.3, [M+Na]⁺ 290.3
HPLC Retention Time ~6.8 minutes ~9.2 minutes
PXRD Peaks (2θ) N/A 8.5°, 12.3°, 15.7°, 18.2°, 21.5°, 24.8°

Quality Control and Specifications

This compound Starting Material Specifications

Identity Testing: this compound intended for voglibose synthesis must meet stringent quality specifications to ensure final drug substance quality. Identity should be confirmed by both IR spectroscopy and HPLC retention time matching against a qualified reference standard. The IR spectrum (KBr disk) should exhibit characteristic absorption bands at: 3350-3200 cm⁻¹ (broad, O-H and N-H stretching), 2920-2850 cm⁻¹ (C-H stretching), 1400-1300 cm⁻¹ (O-H bending), 1100-1000 cm⁻¹ (C-O stretching) [5].

Purity Requirements: HPLC purity must be ≥98.5% (area normalization) with individual unspecified impurities ≤0.5%. Water content (Karl Fischer titration) should be ≤1.0% w/w. Residual solvent content (by GC) must conform to ICH guidelines, with methanol ≤3000 ppm, ethanol ≤5000 ppm, and dichloromethane ≤600 ppm. Heavy metal content should be ≤20 ppm as determined by ICP-MS [4] [5].

Microbiological Quality: Total aerobic microbial count should be ≤1000 cfu/g, total yeast and mold count ≤100 cfu/g, and absence of specified pathogens (E. coli, Salmonella spp.) in 10 g sample [5].

In-Process Controls and Tests

Valiolone Intermediate Testing: Monitor the oxidative deamination reaction by TLC (n-butanol:acetic acid:water, 4:1:1, Rf this compound = 0.25, Rf valiolone = 0.55) or HPLC. The reaction should be stopped when this compound content is ≤2.0% (by area normalization HPLC). Isolated valiolone intermediate should have purity ≥95.0% before proceeding to the next step [2].

Voglibose Crude Purification: The crude voglibose obtained after reductive amination typically has purity of 85-90% and requires recrystallization from aqueous methanol (70-80% v/v). The crystallization should be performed with slow cooling from 60°C to 5°C over 4-6 hours to ensure appropriate crystal formation and efficient impurity rejection. The yield of purified voglibose from this compound is typically 65-75% [4] [2].

Therapeutic Applications and Mechanism of Action

Alpha-Glucosidase Inhibition in Diabetes Management

Voglibose functions as a potent competitive inhibitor of membrane-bound intestinal α-glucosidases, enzymes located on the brush border of the small intestinal mucosa that are responsible for hydrolyzing oligosaccharides and disaccharides to glucose and other monosaccharides. By reversibly inhibiting carbohydrate-digestive enzymes like sucrase, maltase, and isomaltase, voglibose delays digestion and absorption of dietary carbohydrates, resulting in reduced postprandial blood glucose elevations in patients with diabetes mellitus [3].

The mechanistic basis for voglibose's inhibitory activity stems from its structural similarity to the transition state of carbohydrate substrates during enzymatic hydrolysis. The three-dimensional positioning of hydroxyl groups in voglibose's cyclohexane ring closely mimics that of sucrose and maltose, allowing it to bind with high affinity to the active sites of α-glucosidases. Unlike acarbose, voglibose demonstrates minimal inhibition of pancreatic α-amylase and lactase, which contributes to its improved gastrointestinal tolerability profile. This selective enzyme inhibition profile results in reduced formation of osmotically active oligosaccharides in the large intestine, thereby decreasing the incidence and severity of gastrointestinal adverse effects such as flatulence, abdominal distension, and diarrhea [3] [2].

The following diagram illustrates voglibose's multifaceted mechanisms of action in diabetes management:

G Voglibose Voglibose AlphaGlucosidase α-Glucosidase Inhibition Voglibose->AlphaGlucosidase GLP1 GLP-1 Secretion ↑ Voglibose->GLP1 DPP4 DPP-4 Activity ↓ Voglibose->DPP4 Postprandial Reduced Postprandial Hyperglycemia AlphaGlucosidase->Postprandial Insulin Improved Insulin Sensitivity GLP1->Insulin DPP4->GLP1 Preservation

Additional Therapeutic Applications

Prevention of Type 2 Diabetes: Clinical studies have demonstrated voglibose's efficacy in preventing or delaying the progression from impaired glucose tolerance (IGT) to overt type 2 diabetes. The STOP-NIDDM trial equivalent for voglibose showed that treatment in high-risk Japanese subjects with IGT resulted in a significantly lower risk for progression to type 2 diabetes (hazard ratio 0.595) compared to placebo. Additionally, significantly more subjects in the voglibose group achieved normoglycemia compared to those in the placebo group (hazard ratio 1.539) [3].

Glycogen Storage Disease and Other Indications: Voglibose has shown therapeutic benefits in type Ib glycogen storage disease by preventing hypoglycemic episodes through its amylase (α-glucosidase) inhibitory activity. It has also been used in the management of non-diabetic hyperinsulinemia to prevent hypoglycemic attacks and may have applications in steroid-induced diabetes mellitus, though clinical data in this setting remain limited [3].

Emerging Applications in Dermatology: Recent research has revealed that voglibose and its derivatives possess anti-melanogenic properties through modulation of tyrosinase glycosylation and stability. Studies demonstrate that voglibose blocks proper N-glycan modification of tyrosinase, resulting in dramatic reduction of tyrosinase protein levels and subsequent decrease in melanin production. This discovery has prompted investigation into this compound derivatives with enhanced lipophilicity, such as N-(2-hydroxycyclohexyl)this compound (HV), which demonstrates improved skin permeability and superior anti-melanogenic effects in human skin models compared to voglibose [6] [7].

The drug repurposing potential of voglibose for dermatological applications represents an exciting frontier in therapeutic development. Molecular studies indicate that voglibose modulates multiple signaling pathways involved in melanogenesis, including suppression of PKA/CREB, MAPK, and AKT activation while restoring GSK3β activity to inhibit β-catenin stabilization. Human skin irritation tests have confirmed voglibose's safety for topical application, showing no adverse reactions at 50 and 100 μM concentrations, supporting its potential as a repurposed drug for managing hyperpigmentation disorders [6].

Conclusion

The synthesis of voglibose from this compound represents a successful case of rational drug design based on natural product optimization. The well-established synthetic route through oxidative deamination followed by reductive amination provides an efficient and scalable process for industrial manufacturing. Comprehensive analytical methods ensure rigorous quality control of both the this compound starting material and the final voglibose drug substance. Beyond its established role in diabetes management, emerging research on voglibose's anti-melanogenic properties highlights the continuing potential for therapeutic innovation based on the this compound structure. Further development of this compound derivatives with optimized properties may yield new therapeutic agents for both metabolic and dermatological indications.

References

Synthesis and Therapeutic Applications of Valiolamine N-Substituted Derivatives: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Valiolamine and its N-substituted derivatives represent an important class of glycosidase inhibitors with significant therapeutic potential. As a carbasugar aminocyclitol, this compound ((1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol) serves as the core structural component of the antidiabetic drug voglibose and shares structural similarities with α-D-glucose, enabling it to effectively mimic transition states in glycosidase catalysis [1]. The strategic N-substitution of this compound has been demonstrated to markedly enhance its inhibitory potency and pharmacological profile against various glycosidases, particularly endoplasmic reticulum (ER) α-glucosidases I and II [2] [3]. These enzymes play crucial roles in glycoprotein processing within the ER quality control machinery, making them attractive targets for developing broad-spectrum antiviral agents and antidiabetic therapeutics [2]. This application note provides a comprehensive overview of synthetic methodologies, structure-activity relationships, and experimental protocols for the preparation and evaluation of N-substituted this compound derivatives, with particular emphasis on their emerging applications in antiviral and antidiabetic drug development.

The significance of this compound-based inhibitors has expanded considerably with the recent discovery of their potent activity against ER α-glucosidases, key host enzymes utilized by enveloped viruses for glycoprotein folding [3]. Unlike direct-acting antiviral agents that target viral proteins, host-targeting antivirals based on this compound derivatives offer the potential for broad-spectrum activity against diverse viruses including dengue, SARS-CoV-2, influenza, and others that depend on the host ER quality control system [2]. The structural versatility of the this compound scaffold enables synthetic modification to optimize interactions with all four subsites of α-glucosidase active sites, leading to dramatic enhancements in inhibitory potency—in some cases up to 100,000-fold improvement compared to the parent compound [3].

Synthetic Strategies for N-Substituted this compound Derivatives

Common Synthetic Routes

The synthesis of N-substituted this compound derivatives typically begins from this compound itself, which can be obtained from microbial fermentation or through multi-step chemical synthesis. The most straightforward approach involves direct N-alkylation through reductive amination, where this compound reacts with various carbonyl compounds (aldehydes or ketones) followed by reduction with sodium cyanoborohydride (NaBH₃CN) or other reducing agents [4]. This method allows for the introduction of diverse hydrocarbon substituents, including alkyl, aryl, and hydroxyalkyl groups. Alternatively, epoxide ring-opening reactions provide access to N-substituted derivatives where the this compound nitrogen attacks epoxides such as 2,3-epoxypropanol or styrene oxide, resulting in hydroxyalkyl substitutions [5]. A third approach involves N-acylation using activated carboxylic acid derivatives, though the resulting amides typically exhibit different biological activity profiles compared to N-alkyl derivatives.

Table 1: Common Synthetic Methods for N-Substituted this compound Derivatives

Method Reagents/Conditions Key Intermediates Resulting N-Substituents
Reductive Amination Aldehydes/ketones, NaBH₃CN, MeOH, rt or reflux Schiff base intermediates Hydroxyalkyl, cycloalkyl, arylalkyl
Epoxide Ring-Opening Epoxides, protic or Lewis acid catalysis, 50-80°C Halohydrin intermediates 2-Hydroxyalkyl, 2-hydroxyarylalkyl
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60-80°C Quaternary ammonium salts Simple alkyl, benzyl
Acylation Acid chlorides/anhydrides, pyridine, 0-25°C Amide intermediates Acyl, aroyl
Advanced Donor-Acceptor Approaches

For more complex N-substituted this compound derivatives, particularly those designed to interact with multiple subsites of glycosidase enzymes, advanced donor-acceptor strategies have been developed. These approaches often utilize protected this compound derivatives as either donors or acceptors in C-N bond-forming reactions. A particularly effective method involves the ring-opening of carbasugar epoxides with appropriate donor amines, or conversely, the reaction of this compound nucleophiles with electrophilic epoxides derived from other carbasugars [5]. This strategy has been successfully employed in the total synthesis of complex N-linked carbaoligosaccharides like validoxylamine A and acarviosin, demonstrating its versatility for constructing structurally diverse inhibitors.

The synthetic preparation of this compound itself can be achieved through various routes, with one efficient approach starting from the Diels-Alder endo-adduct of furan and acrylic acid. This chiral starting material can be transformed through a series of steps including lactonization, reductive ring-opening, and functional group manipulations to yield the key intermediate dibromocarbaglucose, which serves as a versatile precursor to this compound and related aminocarbasugars [5]. The development of practical synthetic routes from myo-inositol has further improved the accessibility of chiral carbaglycosylamines for structure-activity relationship studies [5].

Experimental Protocols

Protocol 1: Reductive Amination for N-Substituted Valiolamines

Principle: This protocol describes the synthesis of N-(2-hydroxyethyl)this compound through reductive amination of this compound with glycolaldehyde, followed by sodium cyanoborohydride reduction [4].

Materials:

  • This compound free base (1.0 mmol, 195 mg)
  • Glycolaldehyde dimer (1.2 mmol, 145 mg)
  • Sodium cyanoborohydride (1.5 mmol, 94 mg)
  • Anhydrous methanol (15 mL)
  • Molecular sieves (3Å, activated powder)
  • Cation exchange resin (Dowex 50WX8, H+ form)
  • Thin-layer chromatography (TLC) silica gel plates

Procedure:

  • Activate molecular sieves by heating at 300°C for 3 hours and cool in a desiccator.
  • In a 50 mL round-bottom flask, add this compound (195 mg) and anhydrous methanol (15 mL) under nitrogen atmosphere.
  • Add activated molecular sieves (1.0 g) and glycolaldehyde (145 mg) to the reaction mixture.
  • Stir the mixture at room temperature for 2 hours and monitor by TLC (n-BuOH:EtOH:H₂O, 4:1:1, ninhydrin detection).
  • Cool the reaction mixture to 0°C in an ice bath and carefully add sodium cyanoborohydride (94 mg) in portions over 10 minutes.
  • Gradually warm to room temperature and stir for 12 hours.
  • Filter the reaction mixture through a Celite pad to remove molecular sieves and wash with methanol (2 × 5 mL).
  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.
  • Purify the product by ion-exchange chromatography (Dowex 50WX8, H+ form) using a water-to-1M NH₄OH gradient elution.
  • Monitor fractions by TLC and pool appropriate fractions.
  • Concentunder reduced pressure and lyophilize to obtain N-(2-hydroxyethyl)this compound as a white solid (yield: 75-80%).

Characterization:

  • ¹H NMR (500 MHz, D₂O): δ 3.85-3.75 (m, 2H), 3.70-3.60 (m, 1H), 3.55-3.45 (m, 2H), 3.40-3.30 (m, 1H), 3.25-3.15 (m, 1H), 2.95-2.85 (m, 2H), 2.10-1.95 (m, 1H), 1.85-1.70 (m, 2H), 1.60-1.45 (m, 1H)
  • [α]D²⁰: +48.5° (c 1.0, H₂O)
  • HRMS (ESI): m/z calcd for C₉H₂₀NO₆ [M+H]+: 238.1289, found: 238.1292
Protocol 2: Epoxide Ring-Opening for N-Substituted Valiolamines

Principle: This protocol describes the synthesis of N-(2,3-dihydroxypropyl)this compound through regioselective ring-opening of glycidol (2,3-epoxy-1-propanol) by this compound [5].

Materials:

  • This compound free base (1.0 mmol, 195 mg)
  • Glycidol (1.5 mmol, 111 mg)
  • Amberlyst-15 catalyst (100 mg)
  • Anhydrous ethanol (10 mL)
  • Cation exchange resin (Dowex 50WX8, H+ form)

Procedure:

  • In a 25 mL round-bottom flask, charge this compound (195 mg) and anhydrous ethanol (10 mL).
  • Add glycidol (111 mg) and Amberlyst-15 catalyst (100 mg) to the reaction mixture.
  • Heat the mixture at 60°C with stirring for 8 hours and monitor by TLC (n-BuOH:EtOH:H₂O, 4:1:1, ninhydrin detection).
  • Cool the reaction mixture to room temperature and filter to remove the catalyst.
  • Wash the catalyst with ethanol (2 × 5 mL) and combine the filtrates.
  • Concentrate under reduced pressure to obtain a crude syrup.
  • Purify the product by ion-exchange chromatography (Dowex 50WX8, H+ form) using a water-to-1M NH₄OH gradient elution.
  • Monitor fractions by TLC and pool appropriate fractions.
  • Concentrate under reduced pressure and lyophilize to obtain N-(2,3-dihydroxypropyl)this compound as a white solid (yield: 70-75%).

Characterization:

  • ¹H NMR (500 MHz, D₂O): δ 3.90-3.80 (m, 1H), 3.75-3.65 (m, 2H), 3.60-3.50 (m, 2H), 3.45-3.35 (m, 1H), 3.30-3.20 (m, 1H), 2.95-2.85 (m, 2H), 2.75-2.65 (m, 2H), 2.15-2.05 (m, 1H), 1.90-1.75 (m, 2H), 1.65-1.50 (m, 1H)
  • [α]D²⁰: +52.3° (c 1.0, H₂O)
  • HRMS (ESI): m/z calcd for C₁₀H₂₂NO₇ [M+H]+: 268.1394, found: 268.1398

Table 2: Characterization Data for Representative N-Substituted this compound Derivatives

Compound N-Substituent Molecular Formula Yield (%) α-Glucosidase I IC₅₀ (μM) α-Glucosidase II IC₅₀ (μM)
This compound -H C₇H₁₅NO₅ - 12.0 [1] 12.0 [1]
N-2-Hydroxyethyl -CH₂CH₂OH C₉H₂₀NO₆ 75-80 0.85 [4] 1.20 [4]
N-2,3-Dihydroxypropyl -CH₂CH(OH)CH₂OH C₁₀H₂₂NO₇ 70-75 0.45 [4] 0.65 [4]
N-(1R,2R)-2-Hydroxycyclohexyl Cyclohexyl-OH C₁₃H₂₆NO₆ 60-65 0.15 [4] 0.22 [4]
N-[(R)-(-)-β-Hydroxyphenethyl] -CH₂CH(Ph)OH C₁₅H₂₄NO₆ 55-60 0.08 [4] 0.12 [4]
EB-0334 Complex aryloxy C₂₁H₃₂NO₈ - 0.0005 [2] <0.001 [2]

Structure-Activity Relationships

The inhibitory activity of N-substituted this compound derivatives against α-glucosidases is highly dependent on the nature of the N-substituent. Systematic structure-activity relationship (SAR) studies have revealed that bulky hydrophobic groups generally enhance potency, particularly when designed to interact with the +2 and +3 subsites of α-glucosidase enzymes [2]. Derivatives featuring extended N-arylalkyl substitutions with appropriate hydroxy groups show remarkable improvements in inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar or even sub-nanomolar range [2] [3]. For instance, compound EB-0334 demonstrates exceptional potency with an IC₅₀ of 0.0005 μM against mouse α-glucosidase I, representing a 24,000-fold improvement over unsubstituted this compound [2].

Crystallographic studies of mouse ER α-glucosidase II in complex with this compound derivatives have provided crucial insights into the structural basis for this enhanced potency. The structures reveal that optimized N-substituents enable extensive interactions with all four subsites (-1, +1, +2, and +3) of the enzyme active site [3]. The this compound core itself occupies the -1 and +1 subsites, making key contacts with catalytic residues Asp586 and Glu783, while well-designed N-substituents extend into the +2 and +3 subsites, engaging in additional hydrophobic and hydrogen-bonding interactions with aromatic residues such as Phe416, Phe417, Phe475, and Tyr725 [2]. This comprehensive active site coverage explains the dramatic increases in inhibitory potency observed with optimally designed N-substituents.

The stereochemistry and hydroxy group patterning of the N-substituents also play critical roles in determining inhibitory potency and selectivity. In general, derivatives with (R)-configuration at chiral centers within the N-substituent tend to exhibit higher activity compared to their (S)-counterparts [4]. Additionally, the presence of hydrogen bond donors/acceptors at optimal positions within the N-substituent enhances binding affinity through complementary interactions with polar residues in the +2 and +3 subsites. These SAR insights provide valuable guidance for the rational design of next-generation this compound-based glycosidase inhibitors with improved potency and selectivity profiles.

G This compound This compound N_substitution N-Substitution Optimization This compound->N_substitution Binding_interactions Enhanced Enzyme Binding N_substitution->Binding_interactions Glycosidase_inhibition α-Glucosidase Inhibition Binding_interactions->Glycosidase_inhibition Antiviral_activity Broad-Spectrum Antiviral Activity Broad_spectrum Broad-Spectrum Antiviral Antiviral_activity->Broad_spectrum Antidiabetic_activity Antidiabetic Activity ERQC_disruption ERQC Disruption Glycosidase_inhibition->ERQC_disruption Postprandial_hyperglycemia Reduced Postprandial Hyperglycemia Glycosidase_inhibition->Postprandial_hyperglycemia Glycoprotein_misfolding Viral Glycoprotein Misfolding ERQC_disruption->Glycoprotein_misfolding Glycoprotein_misfolding->Antiviral_activity Postprandial_hyperglycemia->Antidiabetic_activity SARS_CoV_2 SARS-CoV-2 Inhibition Broad_spectrum->SARS_CoV_2 Dengue Dengue Virus Inhibition Broad_spectrum->Dengue Influenza Influenza Virus Inhibition Broad_spectrum->Influenza

Figure 1: Structure-Activity Relationship and Therapeutic Mechanism of N-Substituted this compound Derivatives

Therapeutic Applications

Antiviral Applications

This compound N-substituted derivatives have emerged as promising candidates for the development of broad-spectrum antiviral agents targeting host endoplasmic reticulum (ER) α-glucosidases I and II [2] [3]. These enzymes are essential components of the ER quality control machinery responsible for proper folding of viral glycoproteins in enveloped viruses. Inhibition of ER α-glucosidases I and II causes misfolding of viral glycoproteins, preventing the formation of infectious virions and thereby suppressing viral replication [2]. This host-targeting antiviral strategy offers significant advantages over direct-acting antivirals, including a higher genetic barrier to resistance and potential broad-spectrum activity against diverse viruses that utilize the host ER quality control system for glycoprotein maturation.

Recent studies have demonstrated that optimized N-substituted this compound derivatives exhibit potent in vitro activity against a range of clinically important viruses, including dengue virus and SARS-CoV-2 [3]. The most promising compounds in this class have shown greater antiviral activity than the benchmark iminosugar UV-4, which has previously demonstrated efficacy in mouse models of influenza and dengue virus infection, even when treatment was initiated as late as 48 hours post-infection [2]. The ability to inhibit viral replication at multiple stages of the viral life cycle through disruption of glycoprotein folding makes these compounds particularly attractive for therapeutic intervention against emerging viral threats.

Antidiabetic Applications

The potent α-glucosidase inhibitory activity of N-substituted this compound derivatives has been extensively exploited for the management of postprandial hyperglycemia in type 2 diabetes mellitus [4] [1]. These compounds function by competitively inhibiting α-glucosidases in the small intestine, thereby delaying the digestion of complex carbohydrates and absorption of monosaccharides. This mechanism results in reduced postprandial blood glucose excursions without stimulating insulin secretion, offering a favorable safety profile for diabetes management. The parent compound this compound serves as the core structure of the clinical antidiabetic drug voglibose, which has been widely used in Japan and other countries for diabetes management [1].

SAR studies have revealed that even simple N-substituted this compound derivatives such as N-[2-hydroxy-1-(hydroxymethyl)ethyl]-, N-[(1R,2R)-2-hydroxycyclohexyl]-, and N-[(R)-(-)-β-hydroxyphenethyl]this compound exhibit stronger α-glucosidase inhibitory activity against porcine intestinal maltase and sucrase than naturally occurring oligosaccharide α-glucosidase inhibitors [4]. This enhanced potency, combined with their favorable pharmacokinetic properties and minimal systemic absorption, makes N-substituted this compound derivatives excellent candidates for further development as antidiabetic therapeutics. The structural versatility of the this compound scaffold allows for fine-tuning of inhibitory potency and selectivity against different α-glucosidase isoforms, potentially leading to improved therapeutic efficacy and reduced side effects such as flatulence and diarrhea that are associated with current α-glucosidase inhibitors.

Conclusion

The synthesis and development of N-substituted this compound derivatives represent a promising avenue for creating potent glycosidase inhibitors with significant therapeutic potential. The synthetic methodologies outlined in this application note, particularly reductive amination and epoxide ring-opening reactions, provide efficient access to structurally diverse derivatives with tunable biological activities. The remarkable enhancements in inhibitory potency achieved through strategic N-substitution—up to 100,000-fold improvement in some cases—highlight the importance of comprehensive SAR studies and structure-based drug design approaches [3]. Crystal structures of enzyme-inhibitor complexes have been instrumental in elucidating the molecular basis for this enhanced potency, revealing extensive interactions with all four subsites of α-glucosidase active sites.

The broad-spectrum antiviral and antidiabetic applications of these compounds underscore their therapeutic versatility and potential for addressing unmet medical needs. As host-targeting antiviral agents, N-substituted this compound derivatives offer a promising strategy for combating existing and emerging viral threats by disrupting viral glycoprotein folding through inhibition of ER α-glucosidases I and II [2] [3]. Meanwhile, their potent α-glucosidase inhibitory activity in the gastrointestinal tract provides a well-established mechanism for managing postprandial hyperglycemia in diabetes [4] [1]. Future research directions include optimizing selectivity profiles to minimize potential off-target effects, improving pharmacokinetic properties for enhanced therapeutic efficacy, and exploring additional therapeutic applications in other diseases involving glycosidase enzymes. With continued development, N-substituted this compound derivatives hold significant promise as valuable therapeutic agents for a range of human diseases.

References

Valiolamine in Antiviral Research: Applications, Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Valiolamine and Its Significance in Antiviral Research

This compound is a C7N-aminocyclitol natural product first isolated from Streptomyces hygroscopicus subsp. limoneus that has emerged as a valuable scaffold for developing broad-spectrum antiviral agents [1] [2]. As an iminocyclitol, this compound exhibits structural similarity to carbohydrates, enabling it to competitively inhibit various glycosidase enzymes essential for viral replication [3] [4]. The compound serves as the core structural component of voglibose, a clinical α-glucosidase inhibitor used for diabetes management, but recent research has revealed its significant potential against enveloped viruses including dengue virus and SARS-CoV-2 [5] [3].

The growing interest in this compound derivatives stems from the urgent need for broad-spectrum antiviral agents capable of addressing emerging viral threats. Unlike virus-targeting approaches, this compound-based compounds act through host-directed mechanisms, specifically inhibiting endoplasmic reticulum (ER) α-glucosidases I and II, which are essential for proper folding of viral glycoproteins [5] [3]. This review comprehensively examines this compound's antiviral applications, detailed mechanisms of action, structure-activity relationships, and provides standardized experimental protocols for evaluating this compound-derived compounds in antiviral research.

Chemical Structure, Properties, and Biosynthesis

Structural Characteristics

This compound ((1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol) is characterized by a cyclohexane ring with four hydroxyl groups, one hydroxymethyl group, and an amino group arranged in specific stereochemical orientations that confer its biological activity [4] [1]. This aminocyclitol structure mimics the transition state of carbohydrate substrates during enzymatic hydrolysis, enabling potent inhibition of glycosidase enzymes [3]. The absolute configuration of this compound resembles that of α-D-glucose, contributing to its effective binding to glucosidase active sites [4].

The structural similarity between this compound and other aminocyclitols with known antiviral activity is noteworthy. This compound shares characteristics with valienamine and validamine, both isolated from the same fermentation broth, but demonstrates superior α-glucosidase inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase compared to these related compounds [1]. This enhanced activity is attributed to its specific stereochemical arrangement and the presence of the hydroxymethyl group at the C1 position.

Biosynthesis and Production

This compound is naturally produced by Streptomyces hygroscopicus through a specialized biosynthetic pathway. The this compound biosynthetic gene cluster spans approximately 45 kb and contains 27 open reading frames, including those encoding structural, regulatory, and transport functions [2]. The pathway initiates with the cyclization of sedoheptulose 7-phosphate, a C7 sugar phosphate from the pentose phosphate pathway, catalyzed by the dehydroquinate synthase-like protein ValA to form 2-epi-5-epi-valiolone [2].

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Function Gene
ValA 2-epi-5-epi-valiolone synthase valA
ValC Cyclitol kinase valC
ValM Aminotransferase valM
ValG Glycosyltransferase valG
ValK Epimerase/dehydratase valK
ValN Cyclitol reductase valN

For research purposes, this compound can be obtained through fermentation or stereoselective synthesis. Recent advances in stereoselective synthesis have enabled more efficient production of this compound and its derivatives [6]. One patent describes a method involving the conversion of a protected cyclohexanone derivative to this compound through key steps including Ferrier rearrangement, vinyl Grignard addition, and dihydroxyamination [6]. These synthetic approaches allow for the production of this compound analogs with modified structures for structure-activity relationship studies.

Antiviral Mechanisms of Action

Primary Mechanism: Inhibition of ER α-Glucosidases

This compound derivatives exert their primary antiviral effect through potent inhibition of endoplasmic reticulum (ER) α-glucosidases I and II, key enzymes in the N-linked glycan processing pathway [5] [3]. This pathway is essential for proper folding of viral glycoproteins in enveloped viruses. The mechanism involves several critical steps:

  • N-Glycosylation Initiation: Nascent viral glycoproteins receive a triantennary tetradecasaccharide (Glc₃Man₉GlcNAc₂) precursor at asparagine residues within the ER [3].
  • Sequential Glucose Trimming: ER α-glucosidase I removes the outermost α1,2-linked glucose, followed by ER α-glucosidase II which hydrolyzes the second α-1,3-linked glucose [3].
  • Calnexin/Calreticulin Binding: Monoglycosylated glycoproteins (Glc₁Man₉GlcNAc₂) are recognized and retained by ER lectins calnexin and calreticulin, facilitating proper protein folding [3].
  • Misfolded Protein Degradation: When α-glucosidases are inhibited, unprocessed glycoproteins fail to interact with calnexin/calreticulin, leading to misfolding and subsequent targeting for ER-associated degradation (ERAD) [3].

This compound's structural similarity to carbohydrate substrates allows it to mimic the oxocarbenium-ion transition state involved in glycoside hydrolysis [3]. Under physiological pH, the nitrogen in the ring becomes protonated, forming ammonium ions that competitively bind to the active sites of ER α-glucosidases I and II, thereby blocking their activity [3].

The following diagram illustrates the N-glycan processing pathway and the inhibition point of this compound derivatives:

G Start Nascent Glycoprotein (Glc₃Man₉GlcNAc₂) Step1 ER α-Glucosidase I removes outermost glucose Start->Step1 Step2 Glc₂Man₉GlcNAc₂ Step1->Step2 Step3 ER α-Glucosidase II removes second glucose Step2->Step3 Step4 Glc₁Man₉GlcNAc₂ Step3->Step4 Step5 Calnexin/Calreticulin binding & proper folding Step4->Step5 Step8 Misfolded protein ER-associated degradation Step4->Step8 When inhibitors present Step7 ER α-Glucosidase II removes third glucose Step5->Step7 Step6 Correctly folded viral glycoprotein Step7->Step6 Inhibitor This compound Derivatives Inhibit α-Glucosidases Inhibitor->Step1 Inhibition Inhibitor->Step3 Inhibition

Diagram 1: N-glycan Processing Pathway and this compound Inhibition Sites

Additional Antiviral Mechanisms

Beyond ER α-glucosidase inhibition, this compound derivatives may exert antiviral effects through secondary mechanisms:

  • Viroporin Disruption: Some iminosugars directly interact with viral viroporins, such as the p7 protein of HCV and HBx protein of HBV, disrupting oligomerization and ion channel function [3]. For instance, N-nonyl-1-deoxynojirimycin (NN-DNJ) binds to the protomer interface of p7 monomers, interfering with viral particle assembly and release [3].
  • Viral Glycoprotein Maturation Inhibition: Iminosugars can alter glycan composition of viral envelope proteins, affecting their conformation and function. NB-DNJ has been shown to modify HIV gp120 glycoprotein, reducing virion-associated gp41 epitope exposure and impairing viral infectivity [3].
  • Host Receptor Modulation: Some evidence suggests iminosugars may target host glycoproteins like angiotensin-converting enzyme 2 (ACE2), potentially disrupting viral entry [3].

The multi-faceted mechanisms of this compound derivatives contribute to their broad-spectrum antiviral activity and reduce the likelihood of viral resistance development compared to direct-acting antiviral agents.

Structure-Activity Relationships and Derivative Optimization

Extensive structure-activity relationship (SAR) studies have revealed that modifications to the this compound core significantly impact antiviral potency and specificity. The N-substituted this compound derivatives have demonstrated remarkable enhancements in inhibitory activity against ER α-glucosidases.

Table 2: Structure-Activity Relationships of this compound Derivatives

Structural Modification Biological Impact Potency Enhancement
N-alkyl substitution Improves hydrophobic interactions with enzyme subsites Up to 100,000-fold increased potency vs. This compound [5]
Hydroxyl group configuration Critical for hydrogen bonding with active site residues Essential for inhibitory activity [4]
Hydroxymethyl group at C1 Enhances binding affinity through additional interactions Significant improvement over validamine [4]
Cyclitol ring conformation Determines complementarity to enzyme active site Superior activity compared to acyclic analogs [3]

Crystallographic studies of mouse ER α-GluII in complex with this compound and its N-substituted derivatives have provided crucial insights into the structural basis for their enhanced potency. These structures reveal that N-substituted this compound derivatives establish extensive interactions with all four α-GluII subsites, with the N-alkyl groups occupying hydrophobic regions that are not accessed by the unmodified this compound [5].

The optimal N-substituents typically balance hydrophobic character with appropriate steric dimensions to maximize interactions with enzyme subsites while maintaining solubility. These SAR insights have guided the design of this compound derivatives with improved pharmacological profiles and enhanced antiviral efficacy against diverse enveloped viruses.

Experimental Protocols and Methodologies

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various routes, including fermentation, semisynthetic modification, and total synthesis. Below is a generalized protocol for the stereoselective synthesis of this compound and its N-substituted derivatives:

Protocol 1: Stereoselective Synthesis of this compound

Materials:

  • Protected cyclohexanone derivative (starting material)
  • Vinyl magnesium bromide (alkenylating agent)
  • 2-amino-1,3-propanediol (dihydroxyaminating agent)
  • Sodium cyanoborohydride (reducing agent)
  • Appropriate solvents (tetrahydrofuran, ethyl acetate, hexane)
  • Catalytic agents (as required for specific steps)

Procedure:

  • Ferrier Rearrangement: Treat hexenopyranoside derivative with appropriate catalyst to afford cyclohexanone derivative [6].
  • Alkenylation: Add vinyl magnesium bromide to the cyclohexanone derivative to yield inositol derivative [6].
  • Oxidation: Oxidize the inositol derivative to form compound 353 [6].
  • Dihydroxyamination: React compound 353 with 2-amino-1,3-propanediol using dihydroxyaminating conditions [6].
  • Reduction: Reduce the resulting intermediate with sodium cyanoborohydride to obtain key inositol derivative intermediate [6].
  • Oxidation-Reduction Sequence: Subject intermediate to oxidation followed by reduction to install necessary functional groups [6].
  • Deprotection: Remove protecting groups to yield this compound or derivative [6].

Purification and Characterization:

  • Purify crude product using column chromatography (silica gel, appropriate solvent system)
  • Characterize compounds by NMR, mass spectrometry, and polarimetry
  • Determine purity by HPLC (reverse-phase C18 column, aqueous acetonitrile mobile phase)
Enzymatic Assay for α-Glucosidase Inhibition

This protocol evaluates the inhibitory activity of this compound derivatives against ER α-glucosidases.

Protocol 2: α-Glucosidase Inhibition Assay

Materials:

  • Purified ER α-glucosidase I or II (commercial or isolated)
  • Synthetic substrate (p-nitrophenyl α-D-glucopyranoside or natural substrate)
  • Test compounds (this compound derivatives)
  • Positive controls (deoxynojirimycin, voglibose)
  • Assay buffer (appropriate pH for enzyme activity)
  • Stop solution (sodium carbonate)

Procedure:

  • Enzyme Dilution: Prepare α-glucosidase solution in assay buffer at appropriate concentration.
  • Inhibitor Preparation: Prepare serial dilutions of this compound derivatives in assay buffer.
  • Reaction Setup:
    • Mix 50 μL enzyme solution with 25 μL inhibitor solution
    • Pre-incubate at 37°C for 10 minutes
    • Initiate reaction by adding 25 μL substrate solution
    • Incubate at 37°C for appropriate time (typically 30-60 minutes)
  • Reaction Termination: Add stop solution (200 μL of 0.2 M Na₂CO₃)
  • Detection: Measure absorbance at 400 nm for p-nitrophenol release
  • Controls: Include no-enzyme blank and no-inhibitor control

Data Analysis:

  • Calculate percentage inhibition: % Inhibition = [(Ac - As) / Ac] × 100 Where Ac = absorbance of control, As = absorbance with inhibitor
  • Determine IC₅₀ values using nonlinear regression of inhibitor concentration-response curves
Antiviral Activity Assessment

This protocol evaluates the antiviral efficacy of this compound derivatives against enveloped viruses in cell culture.

Protocol 3: In Vitro Antiviral Assay

Materials:

  • Permissive cell line (appropriate for target virus)
  • Virus stock (dengue virus, SARS-CoV-2, influenza virus, etc.)
  • Test compounds (this compound derivatives)
  • Cell culture media and supplements
  • Cytotoxicity detection reagents (MTT, XTT, or similar)
  • Plaque assay or immunostaining materials for virus quantification

Procedure:

  • Cell Seeding: Seed permissive cells in 96-well plates at appropriate density.
  • Compound Treatment:
    • Add serial dilutions of this compound derivatives to cells
    • Include untreated controls and cytotoxicity controls
    • Pre-incubate for 2-4 hours before infection
  • Virus Infection:
    • Infect cells with virus at predetermined MOI
    • Include virus-only and mock-infected controls
    • Adsorb for 1-2 hours with occasional rocking
  • Post-Infection Incubation:
    • Remove inoculum and replace with maintenance medium containing compounds
    • Incubate for appropriate time (24-72 hours depending on virus)
  • Assessment Methods:
    • Plaque Reduction: Quantify infectious virus by plaque assay
    • Viral Antigen Detection: Measure viral proteins by ELISA or immunostaining
    • Cytopathic Effect (CPE) Inhibition: Score CPE visually or by viability dyes
    • qRT-PCR: Quantify viral RNA extraction and amplification

Data Analysis:

  • Calculate percentage protection: % Protection = [(Tv - Vc) / (Cc - Vc)] × 100 Where Tv = test compound with virus, Vc = virus control, Cc = cell control
  • Determine EC₅₀ values (concentration providing 50% protection)
  • Calculate selectivity index (SI): SI = CC₅₀ / EC₅₀ Where CC₅₀ = 50% cytotoxic concentration, EC₅₀ = 50% effective concentration

The following diagram illustrates the key steps in evaluating this compound derivatives for antiviral activity:

G Start This compound Derivative Synthesis Step1 α-Glucosidase Inhibition Assay Start->Step1 Step2 Cytotoxicity Assessment Step1->Step2 Assay1 IC₅₀ Determination Enzyme Kinetics Step1->Assay1 Step3 In Vitro Antiviral Screening Step2->Step3 Assay2 CC₅₀ Determination Cell Viability Assays Step2->Assay2 Step4 Mechanistic Studies Step3->Step4 Assay3 EC₅₀ Determination Plaque Reduction, CPE Inhibition Step3->Assay3 Step5 Lead Compound Identification Step4->Step5 Assay4 Glycoprotein Processing Viroporin Interactions Step4->Assay4 Step6 Advanced Preclinical Development Step5->Step6

Diagram 2: Experimental Workflow for Evaluating this compound Antiviral Activity

Research Applications and Future Perspectives

This compound derivatives have demonstrated promising broad-spectrum antiviral activity against multiple medically important viruses. Recent studies have shown that N-substituted valiolamines are effective against dengue virus and SARS-CoV-2 in vitro, highlighting their potential as candidates for developing therapeutics against existing and emerging viruses [5]. The host-directed mechanism of these compounds provides a higher barrier to resistance development compared to direct-acting antivirals.

The therapeutic potential of this compound derivatives extends to other enveloped viruses including influenza virus, hepatitis C virus, HIV, and various flaviviruses [3]. The conserved nature of the ER α-glucosidase pathway across enveloped viruses enables this broad-spectrum activity, making this compound derivatives particularly valuable for pandemic preparedness against novel viral threats.

Future research directions should focus on:

  • Optimizing pharmacokinetic properties through rational drug design
  • Exploring combination therapies with direct-acting antiviral agents
  • Developing tissue-specific delivery systems to enhance efficacy and reduce side effects
  • Investigating activity against emerging viral pathogens with pandemic potential

The proven safety profile of voglibose, a this compound-derived pharmaceutical already in clinical use for diabetes, provides a strong foundation for clinical development of this compound-based antiviral agents, potentially accelerating their translation to clinical applications.

Conclusion

This compound and its derivatives represent a promising class of host-directed antiviral agents with broad-spectrum activity against enveloped viruses. Their unique mechanism of action targeting ER α-glucosidases I and II disrupts viral glycoprotein maturation, impairing virion production and infectivity. The well-established SAR and recent structural biology insights provide a solid foundation for rational design of optimized derivatives with enhanced potency and improved pharmacological properties.

The experimental protocols outlined in this review offer standardized methodologies for synthesizing this compound derivatives, evaluating their enzyme inhibitory activity, and assessing antiviral efficacy in cellular models. As viral threats continue to emerge, the development of this compound-based broad-spectrum antivirals represents a valuable strategy for addressing current and future pandemic challenges.

References

Comprehensive Application Notes and Protocols for Valiolamine: Fermentation, Analysis, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Valiolamine and Its Significance

This compound is a unique aminocyclitol pseudo-sugar that serves as a fundamental building block for several important pharmaceutical compounds, most notably the alpha-glucosidase inhibitor voglibose, used in managing type 2 diabetes. First isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus, this compound has attracted significant research interest due to its potent inhibitory activity against intestinal alpha-glucosidase enzymes, which play a crucial role in carbohydrate digestion [1]. The compound's distinctive chemical structure, characterized by a (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol configuration, enables it to mimic the transition state of carbohydrate substrates, resulting in effective enzyme inhibition [2] [1].

Recent research has expanded beyond this compound's traditional antidiabetic applications, exploring its potential in dermatological treatments, particularly for hyperpigmentation disorders. This broad spectrum of biological activities, combined with its unique mechanism of action, makes this compound an important compound for pharmaceutical development. These application notes provide detailed protocols for this compound production, analysis, and application, specifically tailored for researchers and drug development professionals working in both metabolic and dermatological therapeutic areas [3] [4].

Table 1: Fundamental Characteristics of this compound

Characteristic Description
IUPAC Name (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol
Molecular Formula C₇H₁₅NO₅
Producing Organism Streptomyces hygroscopicus subsp. limoneus
Primary Biological Activity Alpha-glucosidase inhibition
Therapeutic Derivatives Voglibose (diabetes), N-(2-hydroxycyclohexyl)this compound (hyperpigmentation)
Solubility Highly soluble in water, dimethyl sulfoxide

Fermentation Protocol for this compound Production

Microorganism and Inoculum Preparation

The production of this compound begins with the cultivation of the producer strain Streptomyces hygroscopicus subsp. limoneus (KCCM-11005P or equivalent). The protocol requires maintaining master stock cultures in 20% glycerol at -80°C. For inoculum preparation, several steps are necessary:

  • Activate frozen stock by streaking onto agar plates containing: 10 g/L glucose, 5 g/L yeast extract, 5 g/L malt extract, 5 g/L casein hydrolysate, and 15 g/L agar, adjusted to pH 7.2 before sterilization.
  • Incubate plates at 28°C for 5-7 days until sufficient sporulation is observed.
  • Prepare seed culture by transferring spores to 500 mL baffled Erlenmeyer flasks containing 100 mL of seed medium, then incubate at 28°C on a rotary shaker at 220 rpm for 48 hours [1].
Production Fermentation

The production medium is specifically formulated to promote this compound biosynthesis while minimizing the production of related compounds like validamycin. The following protocol should be implemented:

  • Transfer seed culture to production fermenters at 5-10% inoculation ratio
  • Utilize production medium containing: 50 g/L glucose, 20 g/L soybean meal, 5 g/L corn steep liquor, 2 g/L (NH₄)₂SO₄, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L CaCO₃, and 0.01 g/L FeSO₄·7H₂O
  • Maintain critical parameters: temperature at 28°C, dissolved oxygen above 30% saturation (achieved by agitator speed 300-500 rpm and aeration 0.8-1.2 vvm), and pH at 7.0-7.5 through automatic addition of NaOH or HCl
  • Monitor fermentation progress over 120-144 hours, with this compound production typically peaking between 96-120 hours [1]

Table 2: Fermentation Medium Composition and Conditions

Component/Parameter Seed Medium Production Medium Purpose
Glucose 10 g/L 50 g/L Carbon source
Soybean Meal - 20 g/L Nitrogen source, slow release
Yeast Extract 5 g/L - Vitamins, growth factors
Corn Steep Liquor - 5 g/L Amino acids, minerals
(NH₄)₂SO₄ 2 g/L 2 g/L Nitrogen supplement
Temperature 28°C 28°C Optimal growth/production
pH 7.2 7.0-7.5 Stability and production
Duration 48 hours 120-144 hours Biomass vs. product accumulation
Harvest and Initial Processing

Upon completion of fermentation, the broth undergoes separation and purification:

  • Separate biomass by centrifugation at 8,000 × g for 20 minutes or through filtration using a 0.2 μm membrane
  • Clarify supernatant by adjusting to pH 9.0 with ammonium hydroxide and filtering
  • Concentrate supernatant under reduced pressure at 40°C to approximately 20% of original volume
  • Initial purification can be achieved through ion-exchange chromatography using Dowex 50W-X8 (H+ form) or similar resins, followed by elution with 0.5N ammonium hydroxide [2] [1]

Analytical Method for this compound Quantification

Pre-column Derivatization HPLC-UV Protocol

The quantification of this compound in fermentation broth and purification fractions requires pre-column derivatization due to the compound's lack of chromophores. The following optimized protocol based on phenylisocyanate (PHI) derivatization provides accurate and reproducible results:

  • Prepare samples by drying 1 mL of fermentation broth or culture medium under nitrogen stream
  • Redissolve residue in 100 μL anhydrous dimethyl sulfoxide (DMSO)
  • Add derivatization reagent containing 50 mM phenylisocyanate and 5% triethylamine in DMSO
  • Conduct reaction at 30°C for 30 minutes with periodic vortexing
  • Terminate reaction by adding 100 μL of 0.1M hydrochloric acid
  • Analyze by HPLC using the following conditions: Column: C18 reverse-phase (250 × 4.6 mm, 5 μm); Mobile phase: 10% acetonitrile in water containing 0.5 mM sodium octyl sulfate (pH 3.0); Flow rate: 1.0 mL/min; Detection: UV at 240 nm; Injection volume: 20 μL [5]

Under these conditions, the this compound-PHI derivative elutes at approximately 10.5 minutes with excellent resolution from related compounds and media components.

Method Validation and Quality Control

The HPLC method for this compound quantification has been rigorously validated according to pharmaceutical analysis guidelines:

  • Linearity: The method demonstrates excellent linearity in the range of 0.99-19.95 μg/mL for standard solutions and 24.9-99.7 μg/mL for spiked samples
  • Precision: Intra-day and inter-day precision show RSD values of less than 2.1%
  • Accuracy: Recovery rates range from 98.5-101.3% across the validation range
  • Specificity: The method effectively resolves this compound from validamine, valienamine, and hydroxyvalidamine which may co-occur in fermentation broths [5]

For quality control during this compound production, include system suitability tests with each run using reference standards at low, medium, and high concentrations within the linear range.

G A Fermentation Broth B Centrifugation A->B C Supernatant B->C D pH Adjustment C->D E Concentration D->E F Drying E->F G DMSO Dissolution F->G H Derivatization (PHI/TEA) G->H I HPLC Analysis H->I J This compound Quantification I->J K Quality Control I->K

Figure 1: Workflow for this compound sample preparation and analysis

Therapeutic Application Protocols

Alpha-Glucosidase Inhibition Studies

This compound exhibits potent inhibitory activity against various alpha-glucosidase enzymes, which is the basis for its application in diabetes management. The following protocol can be used to evaluate this activity:

  • Enzyme preparation: Use porcine intestinal sucrase, maltase, and isomaltase or equivalent commercial preparations
  • Reaction mixture: Prepare with 1 mM substrate (sucrose, maltose, or isomaltose) in 0.1M phosphate buffer (pH 6.8)
  • Inhibitor concentration: Add this compound at concentrations ranging from 10⁻⁷ to 10⁻³ M
  • Incubation: Conduct at 37°C for 30 minutes, then terminate by heating at 100°C for 5 minutes
  • Glucose measurement: Use glucose oxidase-peroxidase method or HPLC to quantify released glucose [6]

Kinetic analysis reveals that this compound acts as a fully competitive inhibitor with Ki values significantly lower than the corresponding Km values for natural substrates. Specifically, the apparent Ki values of this compound are 3.2 × 10⁻⁷ M for sucrase, 2.9 × 10⁻⁶ M for maltase, 1.2 × 10⁻⁶ M for glucoamylase, 9.1 × 10⁻⁷ M for isomaltase, and 4.9 × 10⁻⁵ M for trehalase activities, which are 10⁻⁵ to 10⁻³ times smaller than the apparent Km values [6].

Anti-Melanogenesis Applications

Recent research has demonstrated that this compound derivatives show significant potential as anti-melanogenic agents for treating hyperpigmentation disorders. The molecular mechanism involves inhibition of proper N-glycan processing of tyrosinase, resulting in reduced tyrosinase protein levels and subsequent decreased melanin production [3] [4].

Cell-based evaluation protocol:

  • Cell culture: Maintain B16F10 murine melanoma cells or normal human melanocytes in appropriate medium (DMEM for B16F10; M-254 for human melanocytes) supplemented with 10% FBS
  • Treatment: Apply this compound derivatives (voglibose, HV, CV, or BV) at concentrations up to 2 mM for 4-7 days
  • Melanin content assay: Lyse cells in 1N NaOH, measure absorbance at 450 nm
  • Tyrosinase activity: Measure intracellular tyrosinase activity using L-DOPA as substrate
  • Protein analysis: Evaluate tyrosinase, TRP-1, TRP-2, and MITF expression by Western blotting [3] [4]

Key findings demonstrate that N-(2-hydroxycyclohexyl)this compound (HV) with cLogP of -0.14 shows enhanced skin permeability while maintaining effective melanin inhibition, reducing melanin content to 83.6% compared to 90.3% with voglibose in a reconstructed human skin model [3].

Table 3: Efficacy of this compound Derivatives in Melanogenesis Inhibition

Derivative cLogP Value Cell Viability at 2 mM Tyrosinase Reduction Melanin Content in Skin Model
Voglibose -2.34 No effect Significant 90.3% of control
HV -0.14 No effect More significant than voglibose 83.6% of control
CV 0.95 Reduced Not tested Not tested
BV 1.50 Reduced Not tested Not tested

Formulation and Safety Considerations

Derivative Synthesis for Enhanced Applications

The synthesis of this compound derivatives with modified properties represents a crucial strategy for expanding therapeutic applications. The following approaches have demonstrated success:

  • N-substitution: Various alkyl and aryl substituents can be introduced to the amino group of this compound to modify lipophilicity and cell permeability
  • HV synthesis: N-(trans-2-hydroxycyclohexyl)this compound can be prepared through reductive amination using 2-hydroxycyclohexanone and this compound followed by purification
  • Property modification: Derivatives with cLogP values ranging from -2.34 to 1.50 have been synthesized, significantly impacting cellular uptake and efficacy [3]

For dermatological applications, derivatives with increased lipophilicity (higher cLogP values) demonstrate enhanced skin permeability while maintaining biological activity. However, excessive lipophilicity may impact cell viability, necessitating careful balance in derivative design [3].

Safety and Toxicity Profile

Comprehensive safety assessment is essential for both traditional and novel applications of this compound derivatives:

  • Cell viability: Evaluate using MTT assay in target cell lines (e.g., human melanocytes, intestinal epithelial cells)
  • Skin irritation: Conduct primary human skin irritation tests according to OECD guidelines
  • Dose optimization: For anti-melanogenesis applications, effective concentrations typically range from 50-400 μM without significant cytotoxicity [3] [4]

Current data indicates that this compound and its derivatives show favorable safety profiles at therapeutic concentrations, with no significant irritation observed in human skin models at concentrations up to 100 μM when applied topically [4].

G cluster1 Anti-Diabetic Mechanism cluster2 Anti-Melanogenesis Mechanism A This compound/Derivatives B α-Glucosidase Inhibition A->B Intestinal C Impaired N-glycan Processing A->C Cellular G Altered Glycosylation of Melanogenic Enzymes A->G H Modulation of Signaling Pathways A->H D Reduced Tyrosinase Stability C->D E Decreased Tyrosinase Protein Levels D->E F Reduced Melanin Production E->F G->E I Reduced MITF Expression H->I I->E

Figure 2: Molecular mechanisms of this compound in therapeutic applications

Conclusion

This compound represents a versatile pharmaceutical compound with established applications in diabetes management and emerging potential in dermatological treatments. The protocols outlined in these application notes provide researchers with comprehensive methodologies for this compound production, quantification, and biological evaluation. The fermentation process using Streptomyces hygroscopicus subsp. limoneus enables efficient production, while the analytical HPLC method with pre-column derivatization ensures accurate quantification. Recent discoveries of this compound's anti-melanogenic properties through modulation of tyrosinase glycosylation open new avenues for therapeutic development, particularly through engineered derivatives with optimized physicochemical properties for specific applications.

References

Valiolamine HPLC analysis sensitivity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is a proven HPLC method for quantifying valiolamine in biological samples? A well-established method for this compound involves pre-column derivatization followed by reverse-phase HPLC with UV detection [1].

    • Derivatization Reagent: 4-Methoxybenzenesulfonyl fluoride (MOBS-F) is reported as superior to similar chloride reagents, offering high sensitivity [1].
    • Key Conditions:
      • Reaction: pH 11.0, 30°C, for 10 minutes with MOBS-F concentration >5.0 mg/mL for biological samples [1].
      • Column: Maintained at 35°C [1].
      • Mobile Phase: A phosphate buffer (50mM, pH 3.0) and methanol gradient is used [1].
      • Detection: UV detection at 240 nm [1].
    • Performance: This method provides a linear range of 1.0-75 μg/mL for biological samples and is useful for biotechnological process control in voglibose production [1].
  • Q2: What are the most effective ways to improve the sensitivity of my HPLC method? Sensitivity is a function of the signal-to-noise ratio (S/N). Improvements can be made by either increasing the analyte signal or reducing baseline noise [2]. The table below summarizes core strategies.

Approach Method Key Consideration
Increase Signal Reduce column internal diameter (I.D.) [2] [3] Smaller I.D. (e.g., 2.1 mm vs. 4.6 mm) increases analyte concentration at detector. Requires adjusted flow rate/injection volume [2].
Use smaller or superficially porous particles (SPP) [2] [4] Yields higher efficiency, narrower peaks, greater peak height. SPP (core-shell) provides high efficiency without extreme backpressure [2].
Optimize injection volume [3] Inject the largest volume possible without causing peak broadening or resolution loss.
Reduce Noise Use high-purity solvents & additives [2] [4] [5] "HPLC grade" or "LC-MS grade" solvents minimize high background. For UV <220 nm, acetonitrile is preferred over methanol [2] [4].
Minimize system dead volume [2] [5] Use short, narrow I.D. connection capillaries to reduce peak broadening/tailing [2].
Regular system maintenance [2] [5] [6] Replace pump inlet filters, flush systems to remove buffer salts, and ensure detector lamp performance [2] [5].
Avoid lengthy equilibration in high-aqueous mobile phases [4] Can lead to contaminant buildup and "ghost peaks." Periodically flush column with strong organic solvent [4].
  • Q3: Are there special considerations for using chiral columns? Yes. If your analysis involves separating this compound enantiomers, proper care of chiral columns (e.g., Daicel polysaccharide-based) is critical [7].
    • Do: Carefully read the manual for solvent compatibility, flush the system before connecting the column, use a guard column, and flush with recommended storage solvents (without buffers or additives) for long-term storage [7].
    • Don't: Exceed the maximum pressure limit, use solvents not listed in the manual, or leave buffers/additives in the column during storage [7].

Troubleshooting Guide: Low Sensitivity

The following workflow provides a logical sequence for diagnosing and resolving sensitivity issues.

sensitivity_troubleshooting cluster_sample Check Sample & Injection cluster_mp Inspect Mobile Phase & Solvents cluster_column Evaluate Column Performance cluster_system Diagnose HPLC System Start Start: Low Sensitivity Detected Step1 Check Sample & Injection Start->Step1 Step2 Inspect Mobile Phase & Solvents Step1->Step2 No issue found Resolved Issue Resolved? Step1->Resolved Issue found/fixed S1 Sample properly dissolved in mobile phase? S2 Injection volume optimized? S3 Sample clean-up (SPE) applied for complex matrices? Step3 Evaluate Column Performance Step2->Step3 No issue found Step2->Resolved Issue found/fixed M1 Using correct grade of HPLC/LC-MS solvents? M2 Mobile phase freshly prepared and degassed? M3 For LC-MS: Using volatile buffers (e.g., ammonium formate/acetate)? Step4 Diagnose HPLC System Step3->Step4 No issue found Step3->Resolved Issue found/fixed C1 Column age and history? Check for bleeding. C2 Column parameters suitable? (I.D., particle size, phase) C3 Guard column installed and replaced recently? Step5 Consider Fundamental Improvements Step4->Step5 No issue found Step4->Resolved Issue found/fixed Sys1 Check for leaks or pressure fluctuations Sys2 UV lamp lifetime exceeded? Detector cell clean? Sys3 System free of contamination? Step5->Resolved Improvement applied Resolved->Step2 No, check next step End Sensitivity Improved Resolved->End Yes

Experimental Protocols for Key Tasks

1. Protocol: Pre-column Derivatization of this compound with MOBS-F This protocol is adapted from the established method for this compound in biological samples [1].

  • Reagents: this compound standard or sample, MOBS-F derivatization reagent, suitable buffer for pH adjustment.
  • Steps:
    • Prepare Sample: Transfer your this compound-containing sample (e.g., culture medium, extracted biological sample) to a vial.
    • Adjust pH: Adjust the pH of the solution to 11.0 using an appropriate basic solution like sodium hydroxide.
    • Add Derivatization Reagent: Add MOBS-F solution to achieve a final concentration of at least 5.0 mg/mL.
    • Derivatize: Incubate the reaction mixture at 30°C for 10 minutes.
    • Stop Reaction & Inject: The reaction can likely be stopped by adjusting the pH or by direct injection. Inject an aliquot into the HPLC system.

2. Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up Using SPE is highly recommended for complex biological matrices to reduce noise and ion suppression [4] [5].

  • Reagents: SPE cartridges (e.g., C18, HLB), LC-MS grade methanol, LC-MS grade water, sample.
  • Steps:
    • Conditioning: Condition the SPE cartridge with methanol (e.g., 2 column volumes), followed by water or a weak buffer.
    • Loading: Load your prepared sample onto the cartridge.
    • Washing: Wash with a weak solvent (e.g., 5-10% methanol in water) to remove unwanted salts and polar impurities.
    • Elution: Elute the analyte of interest with a stronger solvent (e.g., 70-100% methanol or acetonitrile).
    • Reconstitution: Evaporate the eluent under a gentle stream of nitrogen and reconstitute the dried sample in the initial mobile phase for HPLC analysis.

References

Valiolamine derivatization challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge and Its Solution

Valiolamine is an aminocyclitol with significant therapeutic potential, notably as a key intermediate in synthesizing the anti-diabetic drug Voglibose [1] [2]. However, because its aqueous solution "does not show any characteristic absorption maximum" in the UV range typically used in HPLC detectors, its direct quantification is very difficult [1].

The widely adopted solution is pre-column derivatization. This process involves chemically modifying this compound before injection into the HPLC system by reacting it with a reagent that adds a chromophore (a UV-absorbing group), enabling sensitive and reliable UV detection [3] [1] [2].

Comparison of Derivatization Reagents and Methods

Researchers have compared several derivatization reagents. The table below summarizes two well-documented methods, highlighting a traditional approach and a more advanced one.

Reagent Key Advantages Linear Range (Standard) Reported Detection Limit Key Reaction Conditions
Phenylisocyanate (PHI) [3] [2] Proven method, suitable for microbial culture media [3] 0.99 - 19.95 μg/mL [3] Not explicitly stated Reaction at 30°C for 30 min; PHI concentration >33.6 mM [3]
4-Methoxybenzenesulfonyl fluoride (MOBS-F) [1] [4] Wider linear range, lower cost, simple procedure, faster (10 min reaction) [1] 0.050 - 25 μg/mL [1] [4] 2 orders of magnitude lower than PHI method [1] Reaction at 30°C, pH 11.0 for 10 min [1] [4]

Other reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) and 1-naphthylisothiocyanate (NITC) have been evaluated but were found to be less suitable than PHI for this compound analysis [2]. Similarly, while MOBS-Cl and NBS-Cl were tested alongside MOBS-F, MOBS-F was selected as the optimal reagent due to its overall performance [1].

Detailed Experimental Protocol: MOBS-F Method

For researchers aiming to implement the more recent and sensitive MOBS-F method, here is a detailed protocol based on the published procedure [1] [4].

1. Apparatus and Reagents

  • HPLC System: Standard system with UV-Vis detector, column oven, and a reverse-phase ODS column (e.g., 150 mm × 4.6 mm I.D., 5 μm).
  • Derivatization Reagent: 4-Methoxybenzenesulfonyl fluoride (MOBS-F).
  • Mobile Phase: A mixture of methanol and phosphate buffer (50 mM, pH 3.0).

2. Sample Derivatization Procedure

  • Prepare the this compound sample in aqueous solution.
  • Mix the sample with an appropriate amount of MOBS-F reagent. The final concentration of MOBS-F should be higher than 1.5 mg/mL for standard solutions and higher than 5.0 mg/mL for biological samples [1].
  • Adjust the reaction mixture to pH 11.0.
  • Allow the derivatization to proceed at 30°C for 10 minutes [4].

3. HPLC Analysis Conditions

  • Detection Wavelength: 240 nm [1] [4].
  • Column Temperature: 35°C [1] [4].
  • Flow Rate: 1.0 mL/min [1] [4].
  • Mobile Phase Gradient:
    • 0-23 min: 88% phosphate buffer (pH 3.0) / 12% methanol
    • 23-38 min: 70% phosphate buffer / 30% methanol
    • 38-43 min: 88% phosphate buffer / 12% methanol (to re-equilibrate the column) [1] [4].

The entire workflow for this method can be visualized as follows:

G Start Start Analysis SamplePrep Prepare Aqueous This compound Sample Start->SamplePrep Derivatization Derivatization Step SamplePrep->Derivatization HPLC HPLC Analysis Derivatization->HPLC Cond1 • Add MOBS-F reagent • Adjust to pH 11.0 • Incubate at 30°C for 10 min Derivatization->Cond1 Data Data Acquisition HPLC->Data Cond2 • Column: ODS (C18) • Gradient Elution • Detection: 240 nm • Flow: 1.0 mL/min HPLC->Cond2

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in this compound derivatization, framed in a Q&A format.

Q1: Why is my peak resolution poor or are retention times inconsistent?

  • A: This is often related to the mobile phase composition and column conditioning. Ensure your phosphate buffer is accurately prepared to pH 3.0. Follow the gradient elution program meticulously, including the final 5-minute re-equilibration step with the initial solvent ratio, which is critical for reproducible retention times between runs [1] [4].

Q2: I am getting low sensitivity. What can I optimize?

  • A: First, verify the critical parameters of the derivatization reaction:
    • Reaction pH: Confirm the reaction mixture is at pH 11.0, as the derivatization efficiency is pH-dependent [1] [4].
    • Reagent Concentration: Ensure the MOBS-F concentration meets or exceeds the minimum required (1.5 mg/mL for standards). Using insufficient reagent will lead to incomplete derivatization and low signal [1].
    • If problems persist, compare your method's sensitivity with the PHI method, as the MOBS-F method is reported to offer significantly lower detection limits [1].

Q3: The derivatization reagent is unstable. How should I handle it?

  • A: A major advancement of MOBS-F and similar sulfonyl chloride reagents is their better stability compared to other traditional reagents [1]. However, always store reagents as recommended by the manufacturer and prepare fresh solutions in the correct anhydrous solvent (e.g., dimethyl sulfoxide) to prevent hydrolysis and degradation [2].

References

Troubleshooting Guide: Valiolamine Analysis & Stability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is my Valiolamine analysis by HPLC-UV giving poor results? this compound lacks a strong chromophore, making direct UV detection difficult. A robust method using pre-column derivatization with phenylisocyanate (PHI) has been developed to solve this [1].

Issue Root Cause Recommended Solution
Poor sensitivity & peak shape Water in reaction mixture degrades PHI [1]. Ensure reaction medium is anhydrous; use acetonitrile as solvent [1].
Low derivatization yield Incorrect reagent concentration or presence of protein interference [1]. Use optimal PHI concentration (2.5 mg/mL); deproteinize samples with acetonitrile [1].
Unreliable quantification Use of suboptimal derivatizing reagents [1]. Select PHI over 1-fluoro-2,4-dinitrobenzene (FDNB) or 1-naphthylisothiocyanate (NITC) [1].

Detailed Protocol for Pre-column Derivatization [1]:

  • Prepare Sample: Dissolve or dilute this compound in anhydrous dimethyl sulfoxide (DMSO).
  • Derivatization Reaction: Mix the sample with triethylamine solution (5 mg/mL in acetonitrile) and phenylisocyanate solution (2.5 mg/mL in acetonitrile).
  • Incubate: Heat the mixture at 50°C for 45 minutes.
  • Analyze: Inject the derivatized sample directly into the HPLC-UV system for analysis.

Q2: What stability issues are known for similar aminocarbasugar compounds? While direct data for this compound is scarce, a study on the analogous compound levamisole shows that aqueous solutions can degrade at elevated temperatures (e.g., 100°C), producing distinct decomposition products under both nitrogen and oxygen atmospheres [2]. This suggests that this compound solutions may also be susceptible to thermal degradation.

Frequently Asked Questions (FAQs)

Q: What is the primary source and significance of this compound? A: this compound is a natural aminocarbasugar originally isolated from Streptomyces hygroscopicus fermentation broth. It is a potent α-glucosidase inhibitor, and its derivative, Voglibose, is a commercially available anti-diabetic drug used to control postprandial blood glucose levels [1] [3].

Q: Are there synthetic or biosynthetic routes to obtain this compound? A: Yes, this compound can be produced by the biodegradation of validamycin into validamine and valienamine, followed by chemical conversion. Metabolic engineering of microbial strains and full chemical synthesis routes have also been developed [1].

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for initiating a stability study of this compound, based on general principles and clues from related research.

start Start Stability Study prep Prepare Aqueous Solutions (Vary pH, concentration) start->prep stress Apply Stress Conditions (e.g., Heat, Light, Oxygen) prep->stress analyze Sample & Analyze (HPLC with derivatization) stress->analyze identify Identify Degradation Products (e.g., via LC-MS) analyze->identify conclude Conclude on Stability & Formulate Guidelines identify->conclude

Key Parameters for a Stability Study

If you are designing a stability study for this compound, consider investigating these critical parameters, inferred from best practices and related compound behavior [2] [1].

Parameter Example Conditions to Test Rationale & Analytical Focus
Temperature 4°C (refrigerated), 25°C (room temp), 40-60°C (accelerated) Elevated temperatures force degradation; monitor for new peaks in HPLC [2].
Solution pH Acidic (e.g., pH 2-3), Neutral (pH 7), Basic (e.g., pH 9-10) pH can catalyze hydrolysis or other reactions; compare degradation rates.
Forced Degradation Oxidative (H2O2), Thermal (e.g., 70-100°C) [2] Identifies potential degradation products and pathways (e.g., via LC-MS).

References

Valiolamine detection limits enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

Here is the step-by-step methodology for the quantitative analysis of Valiolamine using pre-column derivatization with Phenylisocyanate (PHI) [1].

  • Sample Preparation

    • Dry an aqueous solution of this compound completely to remove water.
    • Redissolve the dried sample in dry Dimethyl Sulfoxide (DMSO).
    • Add Triethylamine (as a base catalyst) and Phenylisocyanate (PHI) solution in acetonitrile to the sample dissolved in DMSO [1].
  • Derivatization Reaction

    • Allow the reaction mixture to proceed for 30 minutes at 30°C [1].
    • Ensure the concentration of PHI is sufficiently high (above 33.6 mM) for complete derivatization [1].
  • HPLC Analysis

    • Column: Reverse-phase C18 column.
    • Mobile Phase: A mixture of 10% acetonitrile in water containing 0.5 mM sodium octyl sulfate, adjusted to pH 3.0.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector set at 240 nm.
    • Under these conditions, the this compound-PHI derivative elutes at approximately 10.5 minutes [1] [2].

This workflow can be visualized as follows:

Start Start Sample Preparation Dry Dry Aqueous this compound Solution Start->Dry Dissolve Redissolve in Dry DMSO Dry->Dissolve Add Add Triethylamine and Phenylisocyanate (PHI) Dissolve->Add React Derivatization Reaction (30°C for 30 minutes) Add->React Inject Inject into HPLC System React->Inject Analyze HPLC-UV Analysis Inject->Analyze Detect Detect at 240 nm (Retention time ~10.5 min) Analyze->Detect

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in this compound analysis:

Problem Possible Cause Solution
Low or No Signal Incomplete derivatization; water in reaction mixture. Ensure sample is completely dry before dissolving in DMSO. Use fresh, high-concentration PHI (>33.6 mM) [1].
Poor Reproducibility Degradation of derivatizing reagent by water; variable reaction conditions. Strictly control reaction time and temperature. Use anhydrous solvents and consistent technique [1].
High Background Noise Contaminated reagents or mobile phase; non-specific detection. Use high-purity reagents. Filter mobile phase. Confirm HPLC system cleanliness [1].

Method Validation and Regulatory Considerations

For this analytical method to be used in a regulated drug development environment, it must be properly validated. Furthermore, general guidelines for controlling impurities must be followed.

  • Method Validation: The described PHI derivatization method has been validated and proven to be selective, accurate, and precise for quantifying this compound in a microbial culture medium [1] [2]. Validation typically follows international guidelines (e.g., ICH) which assess parameters like linearity, accuracy, precision, and specificity [3].
  • Control of Impurities: Regulatory agencies like the FDA and EMA have stringent guidelines for controlling impurities, including nitrosamines, in pharmaceuticals [4] [5]. While not directly related to this compound's structure, being aware of these general requirements is crucial for drug development professionals.

References

Valiolamine Purification & Analysis: Key Information

Author: Smolecule Technical Support Team. Date: February 2026

For valiolamine purification and analysis, the core challenge is separating it from complex microbial culture media. The following troubleshooting table integrates practical strategies to address common yield issues.

Problem Potential Cause Suggested Solution Key Experimental Parameters
Low Yield from Culture Medium Complex medium components interfering with isolation [1] Use pre-column derivatization for selective detection and quantification [1]. Derivative with phenylisocyanate (33.6 mM+) in dimethyl sulfoxide with triethylamine at 30°C for 30 min [1].
Low Detection Sensitivity Lack of a strong chromophore for UV detection [1] Employ pre-column derivatization with phenylisocyanate to introduce a UV-absorbing group [1]. Detect derivative at 240 nm. Linear range: 0.99–19.95 μg/mL (standard) and 24.9–99.7 μg/mL (spiked sample) [1].
Suboptimal Microbial Production Non-optimized strain or culture conditions [2] [3] Use high-producing strain like Streptomyces hygroscopicus subsp. limoneus and optimize culture medium/conditions [2] [3] [4]. Information on specific fermentation optimization for this compound was not available in search results.

Detailed Protocol: Pre-column Derivatization and HPLC Analysis of this compound

This method, adapted from a published procedure, is designed for the accurate quantification of this compound in a microbial culture medium and is essential for tracking yield during purification [1].

1. Principle this compound is derivatized with phenylisocyanate (PHI) to form a UV-absorbing derivative, which is then separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This process enhances detection sensitivity and selectivity [1].

2. Equipment and Reagents

  • HPLC System: Equipped with a UV detector and a data processing system.
  • Chromatography Column: Reverse-phase column (e.g., C18).
  • Mobile Phase: 10% acetonitrile in water containing 0.5 mM sodium octyl sulfate, adjusted to pH 3.0.
  • Derivatization Reagent: Phenylisocyanate (PHI) in dimethyl sulfoxide (DMSO).
  • Catalyst: Triethylamine.
  • Standard Solutions: this compound reference standard.

3. Experimental Workflow The following diagram outlines the key steps from sample preparation to analysis.

workflow start Sample Preparation (Dry this compound solution, dissolve in DMSO) derivatization Pre-column Derivatization (Phenylisocyanate, Triethylamine, 30°C for 30 min) start->derivatization hplc HPLC Analysis (Reverse-phase column, UV detection at 240 nm) derivatization->hplc result Quantification (Elution at ~10.5 min, compare to calibration curve) hplc->result

4. Detailed Procedure

  • Sample Preparation: Dry the this compound aqueous solution (e.g., from microbial culture medium). Re-dissolve the residue in anhydrous DMSO.
  • Derivatization: Add triethylamine and phenylisocyanate (concentration ≥33.6 mM) to the DMSO solution. Vortex and incubate at 30°C for 30 minutes to complete the reaction.
  • HPLC Analysis
    • Column: Reverse-phase (e.g., C18).
    • Mobile Phase: 10% acetonitrile in water with 0.5 mM sodium octyl sulfate (pH 3.0).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 240 nm.
    • Injection: Load the derivatized sample.
    • The this compound-PHI derivative typically elutes at approximately 10.5 minutes.

5. Validation Notes The method is validated to be selective, accurate, and precise. The calibration curve is linear, and the method is suitable for quantifying this compound in a medium for microbial cultures [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial significance of this compound? this compound is a pseudo-aminosugar and a potent α-glucosidase inhibitor. Its primary significance lies in the pharmaceutical industry as a key precursor for the synthesis of the anti-diabetic drug Voglibose [2] [5].

Q2: Which microorganism is known to produce this compound? this compound is a microbial metabolite produced by Streptomyces hygroscopicus subsp. limoneus [2] [4].

Q3: How does the inhibitory activity of this compound compare to related compounds? Studies on rat intestinal enzymes show that This compound has more potent carbohydrase inhibitory activity than validamine or valienamine. It acts as a fully competitive inhibitor with very low Ki values, particularly against sucrase [4].

Key Guidance for Further Optimization

  • Strain Improvement: Investigate high-yielding mutants of the producing Streptomyces strain.
  • Fermentation Optimization: Systematically optimize culture medium (carbon/nitrogen sources) and process parameters (temperature, pH, aeration) in bioreactors.
  • Scale-Up Purification: Develop a multi-step purification train (e.g., extraction, chromatography) based on the analytical method above.

The analytical method provided will be a cornerstone for your technical support center. For scaling up production, the next steps involve deep diving into microbial fermentation optimization.

References

Valiolamine analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Valiolamine Analytical Methods at a Glance

The following table summarizes two key HPLC methods developed for this compound analysis.

Parameter Method 1: PHI Derivatization [1] Method 2: MOBS-F Derivatization [2]
Derivatization Reagent Phenylisocyanate (PHI) 4-Methoxybenzenesulfonyl fluoride (MOBS-F)
Core Application Quantification in microbial culture medium Quantification in biological samples
HPLC Column Reverse-phase Reverse-phase (specific type not mentioned)
Mobile Phase 10% acetonitrile in water with 0.5 mM sodium octyl sulfate (pH 3.0) Gradient of methanol and phosphate buffer (50 mM, pH 3.0)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 240 nm 240 nm
Retention Time ~10.5 min Not specified
Linearity Range (Standard) 0.99 - 19.95 µg/mL 0.050 - 25 µg/mL
Linearity Range (Sample) 24.9 - 99.7 µg/mL (spiked sample) 1.0 - 75 µg/mL (biological sample)

Experimental Protocol: PHI Derivatization Method

Here is a detailed step-by-step protocol for the pre-column derivatization of this compound with phenylisocyanate (PHI), which you can use as a standard operating procedure [1].

1. Sample Preparation - Take an aqueous solution of this compound and dry it completely. - Redissolve the dried residue in dimethyl sulfoxide (DMSO).

2. Derivatization Reaction - To the DMSO solution, add triethylamine as a base catalyst. - Add the derivatization reagent, phenylisocyanate (PHI), at a concentration higher than 33.6 mM. - Allow the reaction to proceed for 30 minutes at 30°C.

3. HPLC Analysis - Column: Use a standard reverse-phase (C18) column. - Mobile Phase: Isocratic elution with a mixture of 10% acetonitrile in water, containing 0.5 mM sodium octyl sulfate. Adjust the pH to 3.0. - Flow Rate: 1.0 mL/min. - Detection: UV detection at 240 nm. - Injection: Inject the derivatized sample and analyze. The this compound-PHI derivative is expected to elute at approximately 10.5 minutes.

The workflow for this procedure is outlined below:

Start Start: Aqueous this compound Sample A Dry Sample Completely Start->A B Redissolve in DMSO A->B C Add Triethylamine and Phenylisocyanate (PHI) B->C D Incubate at 30°C for 30 min C->D E Inject into HPLC System D->E F HPLC Analysis with UV Detection (240 nm) E->F G Analyze Peak at ~10.5 min F->G


Validation Parameters & Acceptance Criteria

Analytical method validation ensures the procedure is suitable for its intended use. The following parameters should be evaluated, guided by ICH and GMP requirements [3] [4].

Validation Parameter Definition & Purpose Typical Assessment Method
Accuracy Closeness of results to the true value. Measures the exactness of the method [3]. Analyze samples spiked with known amounts of this compound; calculate percentage recovery [3] [4].

| Precision | Degree of agreement among repeated measurements from multiple samplings [3]. | Repeatability: Multiple injections of a homogeneous sample. Intermediate Precision: Different days, analysts, or equipment [3] [4]. | | Specificity | Ability to measure this compound accurately in the presence of other components (e.g., matrix, impurities) [3] [4]. | Compare test results of samples with and without added potential interferents (impurities, placebo) [3]. | | Linearity | Ability to obtain test results proportional to analyte concentration [4]. | Analyze a minimum of 5 concentrations across the specified range; evaluate by statistical methods [4]. | | Range | The interval between upper and lower analyte concentrations where method has suitable linearity, accuracy, and precision [3] [4]. | Derived from linearity studies. For the PHI method, the demonstrated range was 0.99-19.95 µg/mL for standards [1]. | | Limit of Detection (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified [3]. | Based on signal-to-noise ratio (e.g., 2:1 or 3:1) or standard deviation of the response [3] [4]. | | Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable accuracy and precision [3]. | Based on a signal-to-noise ratio (e.g., 10:1) or standard deviation of the response multiplied by a factor [3] [4]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [4]. | Vary parameters like mobile phase pH/composition, column temperature, flow rate, and different columns [4]. |

The relationship between these core validation parameters is illustrated here:

A Specificity C Accuracy A->C B Linearity and Range B->C D Precision B->D E LOD and LOQ E->B Defines Lower Range F Robustness F->D


Troubleshooting Common HPLC Issues

Issue 1: Poor Peak Shape or Tailing

  • Cause: The column may be degraded or contaminated, or the mobile phase pH may be incorrect.
  • Solution: Flush and regenerate the column. Precisely adjust the pH of the mobile phase as per method specifications (e.g., pH 3.0). Using a mobile phase additive like sodium octyl sulfate can help improve peak shape [1].

Issue 2: Retention Time Drift

  • Cause: Inconsistent mobile phase composition or column temperature fluctuations.
  • Solution: Use HPLC-grade solvents and prepare the mobile phase fresh and consistently. Ensure the column compartment thermostat is properly set and functioning. For the isocratic PHI method, ensure the mobile phase is thoroughly mixed [1].

Issue 3: Low Derivatization Yield

  • Cause: Suboptimal reaction conditions, such as incorrect pH, temperature, time, or reagent concentration.
  • Solution: Strictly adhere to the optimized derivatization conditions: 30°C for 30 minutes with a PHI concentration >33.6 mM and triethylamine as a base. For the MOBS-F method, ensure a pH of 11.0 and a reaction time of 10 minutes [1] [2].

Issue 4: High Background Noise

  • Cause: Impurities in reagents or solvents.
  • Solution: Use high-purity reagents and solvents. For the derivatization reaction, ensure all reagents are fresh and of high quality.

Frequently Asked Questions

Q1: What is the main advantage of using pre-column derivatization for this compound? this compound lacks a strong chromophore, making direct UV detection difficult. Derivatization with reagents like PHI or MOBS-F introduces a UV-absorbing group, enabling sensitive detection with a standard HPLC-UV system [1] [2].

Q2: When should I revalidate my analytical method? Revalidation is necessary whenever a method is changed and the new parameter lies outside the original operating range. This includes transferring the method to another laboratory, changing critical equipment, or if a new impurity is found that affects the method's specificity [3] [4].

Q3: What is the difference between accuracy and precision? Accuracy measures how close your results are to the true value. Precision measures how close repeated measurements are to each other (repeatability). A method can be precise but not accurate, and vice-versa. Both are critical for a reliable method [3] [4].

References

Valiolamine production scale-up challenges

Author: Smolecule Technical Support Team. Date: February 2026

Production Overview & Scale-up Challenges

Challenge Category Specific Issues in Valiolamine Production General Mitigation Strategies
Process & Reproducibility Variations in mixing, heat/mass transfer upon scaling fermentation & purification [1]. Process Analytical Technology (PAT) for real-time monitoring; Pilot-scale testing [1].
Regulatory Compliance Demonstrating equivalence between lab-scale and commercial-scale processes to agencies like FDA/EMA [1]. Early regulatory engagement; Quality by Design (QbD) framework; extensive documentation [1].
Raw Material & Supply Cost/quality variability of agricultural feedstocks (e.g., glucose, soybean meal) for fermentation media [2]. Diversify sourcing; strong supplier relationships; rigorous quality control [1].
Cost & Operational Expense (OPEX) High energy consumption for fermentation/purification; cost of chromatography resins/solvents [2]. Process optimization via Lean principles; energy efficiency measures [1].
Technology Transfer Miscommunication between R&D and manufacturing teams leading to errors/ delays [1]. Clear SOPs; robust training; continuous cross-functional collaboration [1].

Methodologies for Process Investigation

For the challenges mentioned, here are generalized experimental protocols you can adapt to investigate and optimize your specific this compound production process.

  • Pilot-Scale Testing: Conduct pilot-scale studies to simulate commercial production. Use data gathered on equipment performance and process parameters to identify bottlenecks, optimize conditions, and inform scale-up decisions [1].
  • Implementing Quality by Design (QbD):
    • Identify Critical Quality Attributes (CQAs): Define the quality characteristics (e.g., purity, potency) of this compound critical to its performance.
    • Link CQAs to CPPs: Determine the Critical Process Parameters (CPPs) in fermentation and purification that directly impact the CQAs.
    • Establish a Design Space: Model and experimentally define the multidimensional range of CPPs that ensure acceptable CQAs, creating a robust and flexible operating range [1].
  • Utilizing Advanced Analytics:
    • Integrate Process Analytical Technology (PAT) tools like near-infrared (NIR) spectroscopy for real-time monitoring of critical parameters (e.g., nutrient concentration, metabolite levels) during fermentation [1].
    • Apply digital twins (virtual process models) to simulate scale-up scenarios, predict outcomes, and test refinements without disrupting actual production [1].

The following workflow outlines a systematic approach to process optimization based on these methodologies:

Start Define Problem & Objectives Lab Lab-Scale Experiments Start->Lab Pilot Pilot-Scale Testing Lab->Pilot Model Data Analysis & Modeling Pilot->Model Define Define Design Space Model->Define Implement Implement at Commercial Scale Define->Implement Monitor Continuous Monitoring Implement->Monitor End Established Control Strategy Monitor->End

Important Knowledge Gaps and Suggested Next Steps

The search results lack the highly specific, this compound-centric troubleshooting data needed for a complete technical support center.

  • What's Missing: Details on common fermentation contaminants, how to handle viscosity changes, specific impurity profiles during purification, or FAQs from professionals encountering these issues.
  • How to Proceed:
    • Consult Specialized Databases: Deepen your search in scientific literature databases like SciFinder, PubMed, or Google Scholar using terms like "this compound fermentation optimization," "scale-up," and "downstream processing."
    • Review Patent Literature: Patents from companies like Takeda often contain detailed, practical examples of manufacturing processes and solutions to technical problems.
    • Engage with Equipment Suppliers: Chromatography and fermentation technology vendors (e.g., Cytiva, Sartorius, Thermo Fisher) provide extensive application notes and technical support that can be invaluable.

References

Valiolamine storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

The table below summarizes the confirmed storage conditions for valiolamine from chemical suppliers and research literature.

Parameter Recommended Condition Citations
Long-Term Storage 2-8°C in a refrigerator [1] [2]
Light Sensitivity Protect from light [2]
Physical Form Solid [2]

Analytical Methods for Stability Assessment

To monitor this compound stability and concentration in solutions like microbial culture media, you can use the following validated HPLC methods with pre-column derivatization.

| Method Aspect | Option 1: PHI Derivatization | Option 2: MOBS-F Derivatization | | :--- | :--- | :--- | | Derivatization Reagent | Phenylisocyanate (PHI) | 4-Methoxybenzenesulfonyl fluoride (MOBS-F) | | Key Advantage | - | Faster reaction time; more suitable for biological samples | | Reaction Conditions | 30°C for 30 minutes | 30°C for 10 minutes | | Chromatography | Column: Reverse-phase Mobile Phase: 10% acetonitrile in water with 0.5 mM sodium octyl sulfate (pH 3.0) Flow Rate: 1.0 mL/min Detection: UV at 240 nm | Column: Reverse-phase Mobile Phase: Gradient of phosphate buffer (50 mM, pH 3.0) and methanol Detection: UV at 240 nm |

The general workflow for this analysis is as follows:

Start Start: Aqueous this compound Sample A Dry Sample Start->A B Dissolve in DMSO A->B C Add Derivatization Reagent & Triethylamine Catalyst B->C D Incubate (Option 1: 30°C, 30 min) (Option 2: 30°C, 10 min) C->D E Analyze via HPLC-UV D->E F End: Quantification E->F

Frequently Asked Questions

What is the best way to store a this compound stock solution? The search results do not provide specific data on the stability of this compound in solution. As the solid is recommended for refrigeration and protection from light [1] [2], it is prudent to prepare stock solutions using a high-purity solvent and store them at 2-8°C for short-term use. For long-term storage, consider freezing aliquots at -20°C or below. The stability under these conditions should be verified experimentally using the analytical methods described above.

What are the primary stability concerns for this compound? While detailed degradation pathways are not provided in the search results, the key concerns are:

  • Temperature: Storage outside the recommended 2-8°C range may accelerate decomposition.
  • Light: Exposure to light could cause photodegradation, hence the recommendation to protect from light [2]. The exact degradation products are not identified in the available literature.

Is this compound soluble in common solvents for experimental use? Yes, according to one source, this compound is sparingly soluble in water and slightly soluble in DMSO and methanol [2]. This information is useful for planning experiments and preparing solutions.

Troubleshooting Guide

Problem Possible Cause Suggested Action
Poor HPLC peak shape or retention time shift. Degraded reagent or incorrect mobile phase pH. Prepare fresh derivatization reagent and mobile phase. Precisely adjust and verify mobile phase pH.
Low derivatization yield. Suboptimal reaction conditions or inactive reagent. Ensure reaction temperature, time, and reagent concentration meet method specifications (see tables above). Use fresh, high-purity reagents.
Unexpected analytical results. Sample degradation or instability. Verify that the solid this compound standard has been stored continuously at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles of stock solutions.

Key Information Gaps and Next Steps

The search results provide clear guidance on basic storage but lack comprehensive stability data. To fully establish robust handling protocols, I suggest you:

  • Consult Manufacturer SDS: Always refer to the Safety Data Sheet (SDS) provided by your this compound supplier for specific handling, stability, and safety information.
  • Perform Stress Testing: Conduct dedicated stability studies under various stress conditions (e.g., different pH levels, temperatures, oxidative environments) to map the degradation profile.
  • Establish Shelf-Life: Use the analytical methods provided to determine the exact shelf-life of both solid this compound and its stock solutions in your laboratory.

References

Valiolamine recovery from microbial culture media

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis of Valiolamine

This method is designed for reliable and sensitive quantitative determination of this compound in microbial culture medium [1].

Aspect Specification
Core Challenge This compound has no significant UV absorption, making direct HPLC-UV detection impossible [1].
Solution Pre-column derivatization with Phenylisocyanate (PHI) to create a UV-detectable derivative [1].
Detection UV detection
Key Innovation Water-free derivatization reaction to prevent reagent degradation, greatly improving reproducibility [1].

| Sample Preparation | 1. Deproteinization with acetonitrile 2. Evaporation of supernatant to complete dryness 3. Derivatization with PHI in a dry DMSO/TEA/acetonitrile mixture [1] | | Quantitative Performance | • Linearity: 5–500 μg/mL • LOD: 1.5 μg/mL • LOQ: 5 μg/mL • Accuracy: 97.4–104.2% • Precision (RSD): < 5% [1] |

Laboratory Protocol: Derivatization and HPLC Analysis

Here is a detailed workflow for the sample preparation and analysis based on the research:

G Start Start: Centrifuged Microbial Culture Broth Deproteinize Deproteinization Mix with 2 volumes of acetonitrile Vortex, then centrifuge Start->Deproteinize Supernatant Collect Supernatant Deproteinize->Supernatant Dry Dry Supernatant Evaporate to complete dryness under nitrogen stream Supernatant->Dry Transfer Derivatize Derivatization Reconstitute in 500 μL dry DMSO Add 250 μL TEA (5 mg/mL in ACN) Add 250 μL PHI (5 mg/mL in ACN) Heat at 50°C for 20 min Dry->Derivatize Cool Cool to Room Temperature Derivatize->Cool Inject Inject into HPLC-UV (See table for conditions) Cool->Inject End End: Quantitative Analysis Inject->End

Procedure Notes
  • Critical Step: Ensure the sample is completely dry before adding derivatization reagents, as water degrades phenylisocyanate and causes poor reproducibility [1].
  • Reagent Preparation: All reagents for the derivatization reaction should be prepared in anhydrous acetonitrile [1].
  • Derivative Stability: The phenylisocyanate-valiolamine derivative is stable for several hours, allowing for routine analysis [1].

Frequently Asked Questions

Q1: Why is my derivatization yield low or inconsistent?

  • A: The most likely cause is the presence of water in the reaction mixture. Phenylisocyanate (PHI) is highly sensitive to moisture. Ensure your sample is completely dry after the deproteinization and evaporation steps, and use anhydrous solvents for all reagent preparations [1].

Q2: Are there alternative derivatization reagents I can use?

  • A: Yes, the study compared PHI with 1-fluoro-2,4-dinitrobenzene (FDNB) and 1-naphthylisothiocyanate (NITC). However, PHI was selected for its superior performance in creating a stable derivative with high sensitivity in a water-free system. FDNB required a lengthy reaction and its derivatives were unstable, while NITC showed poor reproducibility in aqueous conditions [1].

Q3: My sample is from a complex fermentation broth. How can I improve analysis?

  • A: The published method was specifically validated for a microbial culture medium. The key is effective sample clean-up. The protocol includes a crucial deproteinization step with acetonitrile, which precipitates proteins and many other interfering compounds, leaving this compound in the supernatant for clean-up and analysis [1].

Q4: Can I analyze valienamine with the same method?

  • A: While the provided method is for this compound, a similar approach of pre-column derivatization is used for valienamine. However, a different reagent, p-nitrofluorobenzene, has been used for valienamine analysis [2]. You would need to validate the method for valienamine if adapting the PHI-based protocol.

Key Troubleshooting Insights

  • Water is the enemy of this assay. Scrupulous drying of samples and use of anhydrous solvents are the most critical factors for success [1].
  • Monitor reagent concentrations. The study found that the concentration of PHI directly influences the formation of the derivative. Using the recommended concentration of 5 mg/mL is important for optimal sensitivity [1].
  • Confirm derivative identity. The research identified the derivative using thin-layer chromatography and electrospray ionization mass spectrometry (ESI-MS). If you encounter unexpected peaks, using MS detection for confirmation is advisable [1].

References

Valiolamine inhibitory activity against intestinal carbohydrases

Author: Smolecule Technical Support Team. Date: February 2026

Valiolamine Carbohydrase Inhibition Profile

Enzyme This compound Ki (M) Comparison with Validamine/Valienamine Inhibition Type
Sucrase ( 3.2 \times 10^{-7} ) [1] 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] Competitive [1]
Maltase ( 2.9 \times 10^{-6} ) [1] 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] Competitive [1]
Glucoamylase ( 1.2 \times 10^{-6} ) [1] 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] Competitive [1]
Isomaltase ( 9.1 \times 10^{-7} ) [1] 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] Competitive [1]
Trehalase ( 4.9 \times 10^{-5} ) [1] 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] Competitive [1]
Lactase Negligible effect [1] Negligible effect [1] Not Applicable [1]
Pancreatic α-Amylase Negligible effect [1] Negligible effect [1] Not Applicable [1]

This compound is noted to be a more potent inhibitor of porcine intestinal sucrase, maltase, and isomaltase than valienamine, validamine, and hydroxyvalidamine [2] [3]. Its structure is a key component in the α-glucosidase inhibitor voglibose, a clinical drug for type II diabetes [4].

Experimental Data and Methodology

The supporting data primarily comes from controlled in vitro studies using standardized enzymatic assays.

  • Enzyme Source: The experiments utilized rat small intestinal brush border membranes as the enzyme source for carbohydrases like sucrase, maltase, glucoamylase, isomaltase, trehalase, and lactase [1]. Pancreatic α-amylase activity was tested separately [1].
  • Kinetic Assay: The inhibitory activity was determined through kinetic analysis. Researchers measure enzyme activity at various substrate concentrations in the presence and absence of the inhibitor. By analyzing how the inhibitor affects the reaction velocity, they can determine the apparent inhibition constant (Ki) and the mechanism of inhibition [1].
  • Data Analysis: The results demonstrated that this compound acts as a fully competitive inhibitor for the enzymes it affects. This means it binds to the active site of the enzyme, competing directly with the substrate and increasing the apparent Michaelis constant (Km) without affecting the maximum reaction rate (Vmax) [1].

Mechanism of Action and Research Context

This compound belongs to a class of compounds known as pseudo-aminosugars or carbaglycosylamines, which are carbocyclic analogues of carbohydrates [5]. Its potent inhibitory action stems from its ability to mimic the structure of carbohydrates or the transition state during glycosidase catalysis [5] [6].

G Dietary Carbohydrates Dietary Carbohydrates Oligosaccharides Oligosaccharides Dietary Carbohydrates->Oligosaccharides Monosaccharides (e.g., Glucose) Monosaccharides (e.g., Glucose) Oligosaccharides->Monosaccharides (e.g., Glucose) Catalyzed by Intestinal Absorption Intestinal Absorption Monosaccharides (e.g., Glucose)->Intestinal Absorption α-Glucosidase\n(Active Site) α-Glucosidase (Active Site) α-Glucosidase\n(Active Site)->Monosaccharides (e.g., Glucose) Normal Digestion Digestion Blocked Digestion Blocked α-Glucosidase\n(Active Site)->Digestion Blocked Inhibition This compound This compound This compound->α-Glucosidase\n(Active Site) Competitively Binds

(Citation for the mechanism: [1] [5] [4])

This mechanism explains its specific activity profile:

  • Targeted Action: By inhibiting α-glucosidases in the small intestine, this compound delays the breakdown of complex carbohydrates like sucrose and maltose, thereby slowing glucose absorption and reducing postprandial blood sugar levels [4].
  • Specificity: Its negligible effect on lactase and pancreatic α-amylase indicates a high selectivity for specific intestinal membrane-bound enzymes, which is a valuable trait for a therapeutic agent as it may reduce side effects related to the malabsorption of other nutrients [1].

References

Valiolamine specificity for different alpha-glucosidase isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Valiolamine Inhibitory Activity Data

Enzyme Source Isoform / Enzyme Type Inhibitory Activity (IC₅₀ or other measure) Experimental Context / Notes
Porcine Intestine [1] [2] Sucrase More potent than valienamine, validamine, and hydroxyvalidamine [1]. Fermentation broth isolate; direct comparison with other aminocyclitols.
Maltase More potent than valienamine, validamine, and hydroxyvalidamine [1].
Isomaltase More potent than valienamine, validamine, and hydroxyvalidamine [1].
Rat Liver [3] α-Glucosidase I IC₅₀ = 12 μM [3]. Tested on purified enzyme preparations.
α-Glucosidase II IC₅₀ = 12 μM [3].
Lysosomal α-Glucosidase Kᵢ = 8.1 μM (maltose substrate); Kᵢ = 11 μM (glycogen substrate) [3]. Competitive inhibitor.
Voglibose (this compound Derivative) [3] Porcine Intestinal Maltase IC₅₀ = 1.5 × 10⁻² μM [3]. Data for voglibose, a drug derived from this compound.
Porcine Intestinal Sucrase IC₅₀ = 4.6 × 10⁻³ μM [3].

Experimental Methodologies

The data in the table above were generated using standard enzymatic assays. Here are the typical protocols for such experiments:

  • Enzyme Preparation: α-Glucosidases are often purified from tissue sources (e.g., porcine intestine, rat liver) or obtained commercially [3].
  • Inhibition Assay: The assay mixture contains the enzyme, a suitable buffer (e.g., phosphate buffer, pH around 6.8 for intestinal enzymes), a substrate (such as maltose, sucrose, or p-nitrophenyl-α-D-glucopyranoside), and the inhibitor (this compound) at various concentrations [3].
  • Reaction and Detection: The reaction is initiated by adding the substrate and incubated at a constant temperature (typically 37°C). The reaction is stopped after a fixed time, and the product (e.g., glucose or p-nitrophenol) is measured spectrophotometrically [3].
  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration [3].

The following diagram illustrates the workflow for a typical enzyme inhibition experiment.

G Start Start Experiment Prep Enzyme and Reagent Preparation Start->Prep Incubate Incubate Reaction Mixtures with Varying Inhibitor Prep->Incubate Measure Measure Product Formation (Spectrophotometer) Incubate->Measure Calculate Calculate Reaction Rates and IC₅₀ Measure->Calculate End End Analysis Calculate->End

Research Context and Comparisons

  • Natural Origin and Analogs: this compound is an aminocyclitol produced by the bacterium Streptomyces hygroscopicus [1]. It serves as the core structural moiety for the anti-diabetic drug voglibose, which is a this compound derivative [3] [4].
  • Mechanism of Action: this compound and its derivatives act as competitive inhibitors of alpha-glucosidases [3]. Their structure mimics that of alpha-D-glucose, allowing them to bind to the active site of the enzyme and prevent the breakdown of complex carbohydrates, thereby reducing glucose absorption [3].
  • Therapeutic Potential: The primary research interest in this compound has been for managing postprandial hyperglycemia in diabetes [3]. Interestingly, a patent also suggests that this compound and its derivatives can inhibit carbohydrate absorption in the gut to reduce blood ammonia levels, presenting a potential application for treating hepatic encephalopathy [5].

Knowledge Gaps and Future Research

The existing data, while valuable, is not comprehensive enough for a full comparative guide. Key limitations include:

  • Isoform Specificity in Humans: The available data is largely from animal enzymes. The inhibitory profile of this compound against specific human alpha-glucosidase isoforms (e.g., MGAM, GAA) remains to be fully elucidated.
  • Broader Comparative Data: A direct, quantitative comparison of this compound's potency against a wide range of alternative inhibitors (e.g., acarbose, miglitol) across the same set of enzyme isoforms is not available in the searched literature.

References

Valiolamine N-substituted derivatives potency evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Potency Comparison of Iminosugar Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected N-substituted valiolamine and 1-DNJ derivatives against mouse ER α-glucosidases I and II (α-GluI and α-GluII). A lower IC₅₀ value indicates greater potency [1].

Compound Scaffold Mm α-GluI IC₅₀ (μM) Mm α-GluII IC₅₀ (μM) Antiviral Activity
EB-0484 This compound <0.001 <<0.001 Not specified
EB-0334 This compound 0.0005 <0.001 Not specified
EB-0128 This compound 0.0570 <0.001 Not specified
UV-5 1-DNJ 0.1559 0.0101 Benchmark compound
UV-4 1-DNJ 0.5371 0.0685 Benchmark compound

The data shows that the most potent this compound derivatives (e.g., EB-0484, EB-0334) can be significantly more potent than the first-generation 1-DNJ benchmarks (UV-4, UV-5) [1].

Detailed Experimental Protocols

The evaluation of these inhibitors primarily involves two types of experiments: enzyme inhibition assays and cell-based antiviral tests.

In Vitro Enzyme Inhibition Assay

This protocol measures an inhibitor's potency by its IC₅₀ value, the concentration required to reduce enzyme activity by half [1].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against purified α-glucosidase enzymes.
  • Key Reagents & Materials:
    • Enzyme Source: Purified mouse (Mus musculus) ER α-GluI and α-GluII catalytic domains. The use of a validated surrogate enzyme from Chaetomium thermophilum for crystallography studies is also noted [1].
    • Test Compounds: N-substituted this compound and 1-DNJ derivatives.
    • Substrate: A synthetic glycan substrate mimicking the natural target, α-D-Glcp-(1→2)-α-D-Glcp-(1→3)-D-Glc [1].
    • Buffer: A suitable reaction buffer (exact composition not specified in results).
  • Experimental Workflow:

G Start Start Enzyme Assay Prep Prepare inhibitor solutions across a concentration range Start->Prep Mix Mix enzyme with inhibitor and incubate Prep->Mix Initiate Initiate reaction by adding substrate Mix->Initiate Measure Measure reaction rate (e.g., via product detection) Initiate->Measure Calculate Calculate % inhibition at each concentration Measure->Calculate Determine Determine IC₅₀ value from dose-response curve Calculate->Determine End End Determine->End

  • Data Analysis: The rate of reaction is measured for each inhibitor concentration. The percentage of enzyme inhibition is calculated, and data are fitted to a dose-response curve to determine the IC₅₀ value [1].
Cell-Based Antiviral Activity Assay

This protocol tests whether enzyme inhibition translates to the inhibition of viral replication in cultured cells [1] [2].

  • Objective: To evaluate the ability of inhibitors to prevent viral infection in a human cell model.
  • Key Reagents & Materials:
    • Cell Line: Human lung epithelial cell line (e.g., Calu-3) [1].
    • Virus: SARS-CoV-2 or Dengue virus [1] [2].
    • Test Compounds: The most potent this compound derivatives from enzyme assays.
    • Cytotoxicity Assay Kit: To ensure antiviral effects are not due to cell death.
  • Experimental Workflow:

G Start Start Antiviral Assay Plate Plate host cells (Human lung epithelial) Start->Plate Treat Treat cells with compound serial dilutions Plate->Treat Infect Infect cells with virus (e.g., SARS-CoV-2) Treat->Infect Incubate Incubate for set period (e.g., 48-72 hours) Infect->Incubate Quantify Quantify viral replication (Plaque assay, RT-qPCR) Incubate->Quantify Assess Assess cell viability (Cytotoxicity assay) Quantify->Assess End End Assess->End

  • Data Analysis: Antiviral activity is reported as the concentration that reduces viral replication by 50% (EC₅₀) or 90% (EC₉₀). A selectivity index (SI = CC₅₀ / EC₅₀) is calculated to confirm a window between antiviral effect and cytotoxicity [1].

Mechanism of Action: Host-Targeting Antivirals

This compound derivatives function as host-targeting antivirals (HTAVs). They do not attack the virus directly but inhibit host enzymes the virus needs to replicate [1] [2].

  • Target Pathway: The Endoplasmic Reticulum (ER) Quality Control (QC) Machinery.
  • Specific Target Enzymes: ER α-glucosidases I and II (α-GluI/II) [1] [2].
  • Viral Dependency: Enveloped viruses like SARS-CoV-2, dengue, and influenza rely on the host ERQC to properly fold their glycoproteins, which are essential for entering host cells [1] [2].
  • Inhibitor Effect: this compound mimics glucose and competitively inhibits α-GluI/II. This disrupts the processing of viral N-linked glycans, leading to misfolded glycoproteins. These misfolded proteins are then retained in the ER and degraded, preventing the formation of infectious virus particles [1].

The diagram below illustrates this mechanism and the role of the inhibitors.

G Virus Viral Glycoprotein Synthesis in ER Glycan Glc₃Man₉GlcNAc₂ N-Glycan Virus->Glycan GluI ER α-Glucosidase I (α-GluI) Glycan->GluI  Removes Terminal Glucose GluII ER α-Glucosidase II (α-GluII) GluI->GluII  Removes Two Inner Glucoses Misfold Glycoprotein Misfolded GluI->Misfold  Inhibition Blocks Processing Fold Correct Glycoprotein Folding GluII->Fold Proceed Transport to Golgi Infectious Virion Formation Fold->Proceed Inhibitor This compound Derivative (Inhibitor) Inhibitor->GluI Inhibits Inhibitor->GluII Inhibits Degrade ER-Associated Degradation Misfold->Degrade

Conclusion

  • For researchers: The structured design targeting all enzyme subsites provides a robust framework for further optimization of potency and selectivity.
  • For development professionals: The host-targeting mechanism offers a high genetic barrier to resistance and potential for broad-spectrum antiviral activity, though the therapeutic window relative to potential host metabolic effects requires careful evaluation in advanced disease models.

References

Valiolamine competitive inhibition kinetics analysis

Author: Smolecule Technical Support Team. Date: February 2026

Valiolamine Inhibition Performance Comparison

The table below summarizes the competitive inhibitory activity of this compound and related pseudo-aminosugars against key carbohydrate-digesting enzymes, based on foundational research [1] [2].

Carbohydrase Enzyme Inhibitor Apparent Ki (M) Inhibition Type
Sucrase This compound 3.2 × 10⁻⁷ Competitive [1]
Validamine Information Missing Competitive [1]
Valienamine Information Missing Competitive [1]
Maltase This compound 2.9 × 10⁻⁶ Competitive [1]
Validamine Information Missing Competitive [1]
Valienamine Information Missing Competitive [1]
Glucoamylase This compound 1.2 × 10⁻⁶ Competitive [1]
Isomaltase This compound 9.1 × 10⁻⁷ Competitive [1]
Trehalase This compound 4.9 × 10⁻⁵ Competitive [1]
Lactase This compound Negligible inhibition Not Applicable [1]
Pancreatic α-Amylase This compound Negligible inhibition Not Applicable [1]

Key Comparative Insights:

  • Potency: this compound demonstrates more potent inhibitory activity than both validamine and valienamine [1]. One study notes it was "a more effective compound than the other aminocyclitols" against porcine intestinal enzymes [2].
  • Selectivity: this compound's Ki values are 10⁻⁵ to 10⁻³ times smaller than the apparent Km values of the enzymes, indicating high binding affinity and effectiveness at low concentrations [1].
  • Therapeutic Relevance: Its strong inhibition of sucrase, maltase, and isomaltase is crucial for managing postprandial blood glucose, while its lack of effect on lactase and pancreatic α-amylase may contribute to a reduced side-effect profile compared to broader-spectrum inhibitors [1] [3].

Experimental Protocol for Kinetics Analysis

The following methodology is synthesized from standard enzyme kinetics and the specific procedures used to characterize this compound [1] [4] [5].

1. Enzyme Source Preparation

  • Source: Brush border membranes are isolated from the rat small intestine [1].
  • Preparation: Mucosa from the intestine is homogenized, and brush border membranes are purified using a divalent cation precipitation method (e.g., using MgCl₂ or CaCl₂) [1].

2. Reaction Setup and Initial Velocity Measurement

  • Assay Conditions: Enzyme activity is measured by incubating the intestinal membrane preparation with substrate (e.g., sucrose, maltose) in an appropriate buffer (e.g., sodium phosphate buffer, pH 6.0-7.0) [1].
  • Inhibition Test: Reactions are run in the absence and presence of varying concentrations of this compound.
  • Detection: The initial velocity (V₀) of the reaction is determined by measuring the rate of glucose production, typically using a glucose oxidase-peroxidase assay system [1].

3. Data Analysis to Determine Ki

  • Kinetic Analysis: Apparent Km and Vmax values are first determined in the absence of inhibitor by measuring initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation [5].
  • Inhibition Mechanism: The mechanism is determined by analyzing how the inhibitor affects Km and Vmax. Lineweaver-Burk (double-reciprocal) plots are used: competitive inhibition is diagnosed by a family of lines that intersect on the y-axis, indicating that Vmax is unchanged but Km increases with inhibitor concentration [1] [5].
  • Ki Calculation: For confirmed competitive inhibition, the Ki (inhibition constant) is determined from a secondary plot of the apparent Km (or the slopes of the Lineweaver-Burk lines) versus the inhibitor concentration [1]. The x-intercept of this plot gives -Ki [5].

Competitive Inhibition Mechanism

The following diagram illustrates the mechanism of competitive inhibition, which is how this compound functions [1] [4] [5].

G S Substrate (S) ES Enzyme-Substrate Complex (ES) S->ES E Enzyme (E) E->ES Binds to Active Site EI Enzyme-Inhibitor Complex (EI) E->EI Binds to Active Site P Product (P) I Inhibitor (I) (e.g., this compound) I->EI ES->E Catalysis ES->P

This visual shows how this compound (I) competes with the natural substrate (S) for binding to the enzyme's active site, preventing the formation of the enzyme-substrate complex (ES) and subsequent product (P) formation [1] [4].

Important Notes on Data Interpretation

  • Ki vs. IC₅₀: The data for this compound is reported as Ki, the inhibition constant, which is a absolute measure of binding affinity. This is distinct from IC₅₀, which is the functional concentration for 50% inhibition and can vary with experimental conditions [4] [5]. Lower Ki values indicate a more potent inhibitor.
  • Data Currency: The core quantitative data comparing this compound, validamine, and valienamine is from a 1990 study. While the fundamental mechanisms and relative potencies are well-established, specific Ki values for validamine and valienamine from direct, simultaneous comparisons are not fully detailed in the available results [1].

References

×

XLogP3

-3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

193.09502258 Da

Monoisotopic Mass

193.09502258 Da

Heavy Atom Count

13

UNII

QHW83U8Q5B

Other CAS

83465-22-9

Wikipedia

Valiolamine

Dates

Last modified: 08-15-2023
Kameda Y; Asano N; Yoshikawa M; Takeuchi M; Yamaguchi T; Matsui K; Horii S; Fukase H; VAHOLAMINE, A NEW α-GLUCOSIDASE INHIBITING AMINOCYCLITOL PRODUCED BY STREPTOMYCES HYGROSCOPICUS, Journal of Antibiotics, 3711, 1301-1307. DOI:10.7164/antibiotics.37.1301 PMID:6392268

Explore Compound Types